Egfr-IN-143
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21ClN6O3 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
5-(4-chloroanilino)-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H21ClN6O3/c1-3-10-27-25-18(19(26-27)23-15-7-5-14(21)6-8-15)20(29)24-22-12-13-4-9-16(28)17(11-13)30-2/h4-9,11-12,28H,3,10H2,1-2H3,(H,23,26)(H,24,29)/b22-12- |
InChI Key |
KDNHQRITWSBJQP-UUYOSTAYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Afatinib: An Irreversible EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations leading to its constitutive activation, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] Afatinib (B358) (formerly BIBW 2992) is a second-generation, orally administered tyrosine kinase inhibitor (TKI) that potently and irreversibly blocks the signaling of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[3][5][6] Unlike first-generation reversible TKIs, afatinib's mechanism of irreversible binding offers a more sustained inhibition of EGFR signaling.[7][8] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of afatinib.
Chemical Structure and Properties
Afatinib is a quinazoline (B50416) derivative with the chemical name (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide.[9] Its structure features a reactive acrylamide (B121943) group that enables covalent bond formation with a specific cysteine residue in the ATP-binding pocket of the EGFR kinase domain.[8]
Table 1: Physicochemical Properties of Afatinib
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃ | [9][10] |
| Molecular Weight | 485.94 g/mol | [10][11] |
| CAS Number | 850140-72-6 | [9] |
| Appearance | White to yellowish crystalline powder | |
| Solubility | Soluble in DMSO | [12] |
| Melting Point | Not specified | |
| pKa | Not specified |
Synthesis
A controlled and scalable three-stage manufacturing process for afatinib dimaleate has been developed, which involves nitro-reduction, amidation, and salification, achieving an overall isolated yield of 84% for the afatinib free base.[13][14] An alternative synthetic route starts from 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline, which undergoes a substitution reaction with (S)-3-hydroxytetrahydrofuran, followed by nitro-reduction and amidation.[15]
Mechanism of Action
Afatinib functions as an irreversible pan-ErbB family inhibitor.[3][5] It covalently binds to the cysteine residue at position 797 (Cys797) within the catalytic domain of EGFR, as well as the analogous cysteine residues in HER2 and HER4.[7][8] This covalent modification leads to the irreversible inhibition of the tyrosine kinase activity of these receptors.[8] By blocking autophosphorylation and transphosphorylation between ErbB dimers, afatinib effectively abrogates downstream signaling pathways crucial for tumor cell growth and survival, including the RAS-RAF-MAPK and PI3K/AKT pathways.[16][17]
Caption: EGFR signaling pathway and the mechanism of afatinib inhibition.
Biological Activity and Selectivity
Afatinib demonstrates potent inhibitory activity against wild-type EGFR and various activating EGFR mutations, including exon 19 deletions and the L858R point mutation.[3][18] It also retains activity against some TKI-resistant mutations, although it is not effective against the T790M "gatekeeper" mutation.[3][7] Its irreversible binding and broad ErbB family inhibition contribute to its efficacy in overcoming resistance to first-generation EGFR inhibitors in some contexts.[5]
Table 2: In Vitro Inhibitory Activity of Afatinib
| Target | IC₅₀ (nM) | Cell Line | Reference(s) |
| EGFRwt | 0.5 | Cell-free assay | [12] |
| EGFRL858R | 0.4 | Cell-free assay | [12] |
| EGFRL858R/T790M | 10 | Cell-free assay | [12] |
| HER2 | 14 | Cell-free assay | [12] |
| ErbB4 | 1 | Cell-free assay | [12] |
| HNE-1 (NPC) | 4410 | HNE-1 | [19] |
| CNE-2 (NPC) | 2810 | CNE-2 | [19] |
| SUNE-1 (NPC) | 6930 | SUNE-1 | [19] |
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of afatinib against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Afatinib stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of afatinib in kinase buffer.
-
Add 1 µL of diluted afatinib or DMSO (vehicle control) to the wells of a 384-well plate.[20]
-
Add 2 µL of a solution containing the recombinant EGFR enzyme in kinase buffer.[20]
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.[20]
-
Incubate the plate at room temperature for 60 minutes.[20]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Afatinib - Wikipedia [en.wikipedia.org]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. nbinno.com [nbinno.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 14. syncsci.com [syncsci.com]
- 15. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]
- 16. medschool.co [medschool.co]
- 17. ClinPGx [clinpgx.org]
- 18. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Technical Guide to the EGFR-miR-143 Signaling Axis: Mechanism and Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intricate relationship between the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the tumor-suppressive microRNA, miR-143. While the specific compound "Egfr-IN-143" does not appear in publicly available scientific literature, the interplay between EGFR and miR-143 is a critical area of research in oncology, with significant implications for drug development and therapeutic strategies. This document will detail the mechanism by which EGFR signaling modulates miR-143 expression and the downstream cellular consequences.
Core Mechanism: EGFR-Mediated Downregulation of miR-143
The central mechanism of action involves the suppression of miR-143 expression by activated EGFR signaling pathways. EGFR, a receptor tyrosine kinase, plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[2][3] These signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are crucial for mediating the biological effects of EGFR activation.[1]
Emerging evidence strongly indicates that EGFR signaling negatively regulates the expression of miR-143.[4] Studies have shown that in various cancer models, particularly colon cancer, activation of EGFR signaling leads to a significant decrease in the levels of miR-143.[4] Conversely, inhibition of EGFR, either through neutralizing antibodies like C225 or small molecule tyrosine kinase inhibitors (TKIs) like Gefitinib, results in an upregulation of miR-143 expression.[4] This inverse relationship underscores the role of EGFR as a key upstream regulator of miR-143.
The downregulation of miR-143 by EGFR signaling is a critical event in tumorigenesis, as miR-143 functions as a tumor suppressor.[4][5] By suppressing miR-143, activated EGFR signaling can promote cancer cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the quantitative data from key experiments demonstrating the impact of EGFR signaling on miR-143 expression.
| Cell Line/Model | Treatment | Concentration | Duration | Change in miR-143 Expression | Reference |
| HCT116 (Human Colon Cancer) | C225 (anti-EGFR antibody) | 20 µg/ml | 24 hours | Significant Increase | [4] |
| CCD-18Co (Human Colonic Fibroblasts) | EGF | 10 ng/ml | 24 hours | Significant Suppression | [4] |
| YAMC (Murine Colonic Epithelial Cells) | EGF | 10 ng/ml | 24 hours | Significant Suppression | [4] |
| AOM/DSS-induced colonic tumors in mice | Egfrwt vs Egfrwa2 | N/A | N/A | Down-regulated in Egfrwt tumors | [4] |
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway from EGFR activation to the downregulation of miR-143 and its downstream consequences.
Caption: EGFR signaling downregulates miR-143, promoting cancer cell proliferation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the EGFR-miR-143 axis.
4.1. Cell Culture and Treatments
-
Cell Lines: Human colon cancer cell lines (e.g., HCT116), human colonic fibroblasts (e.g., CCD-18Co), and immortalized murine colonic epithelial cells (e.g., YAMC) are commonly used.[4]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatments: To modulate EGFR signaling, cells are treated with:
4.2. RNA Isolation and miRNA Quantification
-
RNA Extraction: Total RNA is isolated from cells or tissues using commercially available kits (e.g., TRIzol reagent) following the manufacturer's instructions.
-
Reverse Transcription: Mature miRNAs are reverse transcribed into cDNA using specific stem-loop primers for miR-143.
-
Real-Time PCR (qPCR): The expression level of miR-143 is quantified by real-time PCR using a specific TaqMan probe or SYBR Green chemistry. The data is normalized to an endogenous control (e.g., U6 snRNA). The relative expression is calculated using the 2^-ΔΔCt method.
4.3. In Vivo Tumor Models
-
Animal Models: Murine models of colon cancer, such as azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS)-induced models, are utilized to study the in vivo relevance of the EGFR-miR-143 axis.[4]
-
Genetically Engineered Mice: Mice with genetic modifications in the Egfr gene (e.g., Egfrwt vs. Egfrwa2) are used to assess the direct impact of EGFR activity on miR-143 expression in tumors.[4]
-
Tumor Analysis: Tumors are harvested, and RNA is extracted for miRNA expression analysis as described above.
4.4. Experimental Workflow Visualization
The following diagram outlines the typical experimental workflow to study the EGFR-miR-143 interaction.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Kinase-Inactivated EGFR Is Required for the Survival of Wild-Type EGFR-Expressing Cancer Cells Treated with Tyrosine Kinase Inhibitors [mdpi.com]
- 4. EGFR signals down-regulate tumor suppressors miR-143 and miR-145 in Western diet-promoted murine colon cancer: Role of G1 regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating the Synthesis and Purification of Novel EGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical target in oncology, with numerous small-molecule inhibitors developed to combat cancers driven by EGFR mutations. While a specific inquiry for "Egfr-IN-143" did not yield publicly available data on its synthesis and purification, this guide provides an in-depth overview of the general methodologies employed in the development of novel EGFR inhibitors. Leveraging established protocols and data from known inhibitors, this document serves as a comprehensive resource for professionals in the field of drug discovery.
The EGFR signaling cascade is a pivotal pathway in regulating cell proliferation, survival, and differentiation.[1][2] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain, initiating downstream signaling through pathways such as the RAS/RAF/MEK and PI3K/AKT pathways.[1][2] Dysregulation of this pathway, often through mutations in the EGFR gene, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1][2]
This guide will delve into the common synthetic strategies, purification techniques, and analytical characterization of small-molecule EGFR inhibitors, alongside a visual representation of the EGFR signaling pathway and a typical drug discovery workflow.
General Synthesis Strategies for EGFR Inhibitors
The synthesis of small-molecule EGFR inhibitors often involves multi-step organic synthesis. The core scaffolds of many inhibitors are heterocyclic structures, such as quinazolines, which serve as a mimic for the adenine (B156593) ring of ATP, enabling competitive binding to the kinase domain of EGFR.[3] The synthesis typically involves the construction of this core, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
A common strategy for the final step in the synthesis of many covalent EGFR inhibitors, such as osimertinib (B560133) (AZD9291), involves the formation of an amide bond to append a reactive moiety, like an acrylamide (B121943) group.[4] This group is designed to form a covalent bond with a cysteine residue (Cys797) in the active site of EGFR, leading to irreversible inhibition.[3]
Generalized Reaction Scheme for the Final Step in the Synthesis of a Covalent EGFR Inhibitor:
Caption: Generalized final step in the synthesis of a covalent EGFR inhibitor.
Purification and Analytical Characterization
Purification of the final compound and intermediates is crucial to remove impurities, byproducts, and unreacted starting materials. Common techniques employed include:
-
Chromatography:
-
Flash Column Chromatography: Utilized for the purification of intermediates and final products on a larger scale.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification and to assess the purity of the compound. Reverse-phase HPLC is commonly used.[4]
-
-
Crystallization: Can be used to obtain highly pure crystalline solids of the final compound.
-
Washing and Extraction: Liquid-liquid extraction and washing with acidic, basic, or neutral aqueous solutions are standard workup procedures to remove impurities.
Following purification, the identity and purity of the synthesized compound are confirmed using a suite of analytical methods:
| Analytical Technique | Purpose |
| NMR Spectroscopy | (¹H, ¹³C) To elucidate the chemical structure of the compound. |
| Mass Spectrometry | To confirm the molecular weight of the compound. |
| HPLC Analysis | To determine the purity of the final product.[4] |
| Elemental Analysis | To confirm the elemental composition of the compound. |
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that plays a central role in cell growth and proliferation.[1][2]
Caption: Simplified EGFR signaling pathway.
A Typical Drug Discovery and Development Workflow
The journey from identifying a target to a potential drug candidate involves a structured workflow.
Caption: A typical workflow for small molecule inhibitor discovery.
Conclusion
While specific details for "this compound" remain elusive in the public domain, the principles and methodologies for the synthesis and purification of novel EGFR inhibitors are well-established. This guide provides a foundational understanding for researchers and professionals in the field, outlining the common synthetic routes, purification strategies, and the broader context of the EGFR signaling pathway and drug discovery process. As new inhibitors are developed, these fundamental techniques will continue to be instrumental in the advancement of targeted cancer therapies.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Egfr-IN-143 target specificity and selectivity
An In-Depth Technical Guide to the Target Specificity and Selectivity of EGFR-IN-143
Disclaimer: Specific quantitative data and experimental results for a compound designated "this compound" are not publicly available. This guide serves as a representative framework, providing the essential data, detailed experimental protocols, and signaling pathway context required for the comprehensive evaluation of a novel EGFR kinase inhibitor, using "this compound" as a hypothetical example.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a significant driver in the development and progression of various cancers.[1] Small molecule kinase inhibitors targeting EGFR have become a vital component of treatment for several cancers, particularly non-small cell lung cancer.
Kinase selectivity is a critical characteristic of any EGFR inhibitor. A highly selective inhibitor will preferentially bind to and inhibit the target kinase (EGFR) over other kinases in the human kinome. A favorable selectivity profile can lead to a wider therapeutic window and a better safety profile by minimizing off-target effects.[1]
Quantitative Kinase Selectivity Profile
The selectivity of an EGFR inhibitor is typically evaluated by screening it against a large panel of kinases. The data is often presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50). A lower IC50 value indicates greater potency.
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR (WT) |
| EGFR (WT) | 5.2 | 1 |
| EGFR (L858R) | 1.8 | 0.35 |
| EGFR (T790M) | 25.6 | 4.9 |
| HER2 | 89.4 | 17.2 |
| HER4 | 152.7 | 29.4 |
| VEGFR2 | > 10,000 | > 1923 |
| PDGFRβ | > 10,000 | > 1923 |
| c-Met | 8,750 | 1682 |
| ABL1 | > 10,000 | > 1923 |
| SRC | 6,210 | 1194 |
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This event triggers a cascade of downstream signaling events through multiple pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately regulate gene transcription and cellular processes like proliferation and survival.[1]
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
Objective: To determine the IC50 value of this compound against a panel of purified kinases.
Methodology:
-
Reagents and Materials: Purified recombinant kinases, ATP, kinase-specific peptide substrate, this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A dilution series of this compound is prepared.
-
The kinase, peptide substrate, and inhibitor are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
A detection reagent is added to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence is measured, and the data is used to calculate the percentage of inhibition at each inhibitor concentration.
-
-
Data Analysis: The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular EGFR Phosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit EGFR phosphorylation in a cellular context.
Methodology:
-
Cell Culture: A cancer cell line with known EGFR expression (e.g., A431) is used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.[1]
-
The cells are then serum-starved for 24 hours.[1]
-
Cells are pre-treated with various concentrations of this compound for a designated time (e.g., 2 hours).[1]
-
EGFR signaling is stimulated by adding EGF for a short period (e.g., 15 minutes).[1]
-
The cells are lysed, and protein lysates are collected.[1]
-
-
Western Blot Analysis:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured.
-
-
Data Analysis: Band intensities are quantified to determine the concentration-dependent inhibition of EGFR phosphorylation.[1]
Experimental and Logical Workflow
The process of characterizing a kinase inhibitor from the initial screening to cellular validation can be visualized as a structured workflow.
A comprehensive understanding of an inhibitor's potency against its intended target, as well as its activity against other kinases, is essential for predicting its potential efficacy and safety.[1] The kinase selectivity profile is a cornerstone in the preclinical evaluation of any EGFR inhibitor.[1]
References
In Vitro Characterization of Egfr-IN-143: A Technical Guide
Disclaimer: The compound "Egfr-IN-143" is a designated placeholder for this technical guide. The data presented herein is illustrative and representative of a potent and selective EGFR inhibitor, synthesized from publicly available information on similar compounds.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have become a cornerstone of targeted cancer therapy.[4][5] The development of novel EGFR inhibitors requires a thorough in vitro characterization to determine their potency, selectivity, and mechanism of action.
This technical guide provides a comprehensive overview of the in vitro characterization of a representative next-generation EGFR inhibitor, this compound. This document details the biochemical and cellular assays performed to elucidate its inhibitory profile and provides detailed experimental protocols for key methodologies.
Biochemical Potency and Selectivity
The initial characterization of an EGFR inhibitor involves determining its potency against the wild-type and mutant forms of the EGFR kinase. Biochemical assays are fundamental in the early stages of drug discovery for this purpose.[4]
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Format |
| EGFR (Wild-Type) | 25.3 | TR-FRET |
| EGFR (L858R) | 1.8 | TR-FRET |
| EGFR (Exon 19 Del) | 1.2 | TR-FRET |
| EGFR (L858R/T790M) | 4.7 | TR-FRET |
IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50% and are the mean of three independent experiments.
Cellular Activity
To understand the effect of the inhibitor in a more physiologically relevant context, cell-based assays are crucial. These assays measure the ability of the compound to inhibit EGFR signaling within cancer cells and translate that inhibition into a functional outcome, such as the inhibition of cell proliferation.[6][7]
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | EGFR Mutation Status | GI50 (nM) | Assay Format |
| PC-9 | Exon 19 Del | 9.8 | CellTiter-Glo® |
| H1975 | L858R/T790M | 22.1 | CellTiter-Glo® |
| A549 | Wild-Type | > 1000 | CellTiter-Glo® |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% and are the mean of three independent experiments.
Kinase Selectivity Profile
A critical aspect of drug development is to assess the selectivity of an inhibitor against a broader panel of kinases. A highly selective inhibitor minimizes off-target effects, potentially leading to a better safety profile.
Table 3: Kinase Selectivity Profile of this compound (Selected Kinases)
| Kinase | Percent Inhibition @ 1 µM |
| EGFR | 98% |
| HER2 | 45% |
| HER4 | 35% |
| ABL1 | < 10% |
| SRC | < 5% |
| LCK | < 5% |
| CDK2 | < 5% |
Data is representative of a broad kinase panel screening.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results.
Biochemical Kinase Inhibition Assay (TR-FRET)
This assay determines the 50% inhibitory concentration (IC50) of a test compound against a purified kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domains (Wild-Type and mutants)
-
Biotinylated poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) serially diluted in DMSO
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of EGFR kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a mixture of peptide substrate and ATP to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of stop/detection mix containing EDTA, europium-labeled anti-phosphotyrosine antibody, and APC-labeled streptavidin.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 615 nm.
-
Determine IC50 values by plotting the TR-FRET ratio against the log concentration of the inhibitor and fitting the data to a four-parameter variable slope model.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[2]
-
Reagents and Materials:
-
Cancer cell lines (e.g., PC-9, H1975, A549)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound) serially diluted in cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear bottom white plates
-
Luminometer plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine GI50 values by plotting the percentage of cell growth inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
EGFR Signaling Pathway
Experimental Workflow for In Vitro Characterization
Mechanism of ATP Competition
References
Egfr-IN-143: A Potent Inhibitor of Epidermal Growth Factor Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Egfr-IN-143, also identified as compound 5f in scientific literature, is a potent small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Exhibiting significant activity against both wild-type and mutant forms of EGFR, this compound has emerged as a subject of interest in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the binding affinity, experimental protocols, and the underlying signaling pathways associated with this compound.
Quantitative Data Summary
The inhibitory activity of this compound against EGFR has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.
| Target | IC50 |
| EGFR (Wild-Type) | 0.15 µM[1][2][3] |
| EGFR (T790M Mutant) | 9.5 ± 2 nM[4] |
Note: The IC50 value for wild-type EGFR is cited from a commercial supplier and is consistent with the nanomolar range reported in the primary literature (68-85 nM)[4].
Experimental Protocols
The determination of the inhibitory activity of this compound against EGFR was conducted using a Homogeneous Time Resolved Fluorescence (HTRF) KinEASE-TK assay. This robust biochemical assay measures the phosphorylation of a substrate by the EGFR kinase.
Materials:
-
Recombinant EGFR (Wild-Type and T790M mutant)
-
Kinase Buffer
-
ATP (Adenosine triphosphate)
-
TK Substrate-biotin
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
HTRF detection buffer
-
This compound (Compound 5f)
-
Osimertinib (Reference compound)
-
Microplates
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the EGFR enzyme, kinase buffer, and the test compound (this compound) at various concentrations.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP and the TK substrate-biotin.
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow for the enzymatic phosphorylation of the substrate.
-
Detection: The detection reagents, including the europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665, are added to the reaction wells.
-
Signal Measurement: The plate is read on an HTRF-compatible reader, which measures the fluorescence resonance energy transfer between the europium donor and the XL665 acceptor. The signal intensity is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. This binding prevents the phosphorylation of the receptor and subsequently blocks the activation of the downstream signaling cascades. By inhibiting these pathways, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis (programmed cell death) in cancer cells that are dependent on EGFR signaling for their growth and survival[1][2][3].
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for EGFR Kinase Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of the discovery, development, and mechanism of action of small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key proto-oncogene in various human cancers. While information on a specific molecule designated "Egfr-IN-143" is not publicly available, this document outlines the general principles and methodologies applied in the development of EGFR tyrosine kinase inhibitors (TKIs), referencing established examples.
Introduction to EGFR and Its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase belonging to the ErbB family.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[1]
Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of several cancers, most notably non-small cell lung cancer (NSCLC) and colorectal cancer.[1][3][4] Activating mutations, such as deletions in exon 19 or the L858R point mutation in exon 21, lead to constitutive kinase activity, driving uncontrolled cell growth.[1][4] This has made EGFR an attractive target for cancer therapy.[5]
The EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of protein interactions that ultimately dictates cellular fate. A simplified representation of this pathway is illustrated below.
Caption: Simplified EGFR signaling pathway and the point of inhibition by Tyrosine Kinase Inhibitors (TKIs).
Discovery and Optimization of EGFR Inhibitors
The discovery of EGFR inhibitors typically follows a structured workflow, beginning with target validation and culminating in clinical trials.
General Experimental Workflow
The process involves several key stages, from initial screening to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of a targeted cancer therapeutic like an EGFR inhibitor.
Quantitative Data and Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of a compound against the EGFR kinase.
Methodology:
-
Recombinant human EGFR kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated by fitting the data to a dose-response curve.
Table 1: Example In Vitro Kinase Inhibition Data
| Compound | EGFR (WT) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) |
| Gefitinib (B1684475) | 15 | 5 | 500 |
| Erlotinib (B232) | 20 | 8 | 600 |
| Osimertinib | 10 | 1 | 15 |
| Hypothetical IN-143 | 5 | 0.5 | 5 |
Data are representative and compiled for illustrative purposes.
Cellular Proliferation Assays
Objective: To assess the effect of an inhibitor on the growth of cancer cells harboring specific EGFR mutations.
Methodology:
-
Cancer cell lines with known EGFR status (e.g., PC-9 with exon 19 deletion, H1975 with L858R/T790M mutations) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with the test compound at a range of concentrations.
-
The cells are incubated for a period of 72 hours.
-
Cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
The concentration of the compound that causes 50% growth inhibition (GI₅₀) is determined from the dose-response curve.
Table 2: Example Cellular Proliferation Inhibition Data
| Compound | PC-9 (EGFR del19) GI₅₀ (nM) | H1975 (L858R/T790M) GI₅₀ (nM) | A431 (EGFR WT) GI₅₀ (nM) |
| Gefitinib | 25 | >1000 | 200 |
| Erlotinib | 30 | >1000 | 250 |
| Osimertinib | 15 | 20 | 150 |
| Hypothetical IN-143 | 8 | 10 | 100 |
Data are representative and compiled for illustrative purposes.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human cancer cells (e.g., PC-9).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated EGFR).
-
Efficacy is assessed by comparing the tumor growth in the treated groups to the control group (e.g., Tumor Growth Inhibition, TGI %).
Table 3: Example In Vivo Efficacy Data (PC-9 Xenograft Model)
| Compound | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0 | +2 |
| Osimertinib | 25 | 95 | -1 |
| Hypothetical IN-143 | 30 | 98 | 0 |
Data are representative and compiled for illustrative purposes.
Resistance Mechanisms and Next-Generation Inhibitors
A significant challenge in EGFR-targeted therapy is the development of drug resistance.[1] The most common mechanism for first-generation inhibitors like gefitinib and erlotinib is the acquisition of a secondary mutation in the EGFR kinase domain, T790M, known as the "gatekeeper" mutation.[1]
This has driven the development of next-generation inhibitors:
-
Second-generation (e.g., afatinib): Irreversible inhibitors that covalently bind to EGFR, but often have significant toxicity due to inhibition of wild-type EGFR.
-
Third-generation (e.g., osimertinib): Designed to be selective for both activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[4]
The development of new inhibitors continues to address emerging resistance mechanisms and improve the therapeutic window.[6]
Conclusion
The discovery and development of EGFR inhibitors represent a paradigm of targeted cancer therapy. The journey from initial concept to an approved drug is a multi-step process that relies on a deep understanding of the underlying biology, robust screening platforms, and rigorous preclinical and clinical evaluation. While the specific entity "this compound" remains unidentified in public literature, the principles outlined in this guide provide a comprehensive framework for the development of such targeted agents. Future research will continue to focus on overcoming resistance and expanding the utility of EGFR-targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. High-yield cell-free synthesis of human EGFR by IRES-mediated protein translation in a continuous exchange cell-free reaction format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncodaily.com [oncodaily.com]
- 5. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility and Stability of EGFR-IN-143
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for the solubility and stability of EGFR-IN-143 is not publicly available. The following guide is based on data for structurally related EGFR inhibitors and established general protocols for small molecule kinase inhibitors. Researchers are strongly advised to perform their own specific assessments to determine the solubility and stability of this compound for their unique experimental conditions.
Physicochemical Properties and Solubility Profile
A comprehensive understanding of the solubility of this compound is fundamental for its effective application in both in vitro and in vivo research. The solubility of small molecule inhibitors is a critical factor for ensuring accurate and reproducible experimental results. Most kinase inhibitors, including those targeting EGFR, are hydrophobic and exhibit poor solubility in aqueous solutions. Therefore, a common strategy is to first prepare a concentrated stock solution in an organic solvent, which is then diluted into the aqueous experimental medium.
Table 1: Solubility of a Representative EGFR Inhibitor in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 83 | 200.77 |
| Ethanol | 2 | 4.83 |
| Water | < 1 | Insoluble |
Data presented is for a representative EGFR inhibitor and should be considered as a reference. Actual solubility of this compound may vary.
Stability and Storage Recommendations
Proper storage and handling are crucial for maintaining the chemical integrity and biological activity of this compound. The stability of the compound in both solid and solution forms can be affected by temperature, light, and repeated freeze-thaw cycles.
Table 2: General Storage Recommendations for Small Molecule EGFR Inhibitors
| Form | Storage Temperature (°C) | General Shelf Life |
| Powder | -20 | Up to 3 years |
| Stock Solution (in DMSO) | -80 | Up to 1 year |
| Stock Solution (in DMSO) | -20 | Up to 1 month |
It is highly recommended to prepare fresh working solutions from a stock solution for each experiment and to minimize the number of freeze-thaw cycles. Aliquoting the stock solution into single-use vials can help preserve its stability.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Preparation of Stock Solutions
A standard practice for solubilizing poorly aqueous-soluble compounds like EGFR inhibitors is to prepare a high-concentration stock solution in an appropriate organic solvent.[1]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg).
-
Calculate Solvent Volume: Based on the molecular weight (MW) of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (µL) = (Mass (mg) / MW ( g/mol )) * 100,000
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the inhibitor.
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.[1]
-
Storage: Store the stock solution in aliquots at -80°C.
Kinetic Solubility Assay
This assay provides a high-throughput method to determine the aqueous kinetic solubility of a compound, which is a measure of its ability to remain in solution after being diluted from a high-concentration DMSO stock into an aqueous buffer.
Detailed Protocol:
-
Preparation of Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: In a 96-well filter plate, add the DMSO stock solution to the aqueous buffer. The final concentration of DMSO should typically be kept low (e.g., 1-2%).
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.
-
Sample Processing: Filter the samples to remove any precipitated compound.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products under various stress conditions.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to a variety of stress conditions, including:
-
Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative: 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose the solid compound and solutions to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from its degradation products.
-
Data Analysis: Quantify the amount of the parent compound remaining and identify any major degradation products.
EGFR Signaling Pathway
This compound is designed to inhibit the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell growth, survival, proliferation, and differentiation.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[3]
References
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of a Representative EGFR Inhibitor
Disclaimer: No specific experimental data for a compound designated "Egfr-IN-143" is publicly available. The following information is a representative technical guide based on the typical characteristics of novel small-molecule Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented is illustrative and intended for research and drug development professionals interested in the general profile of this class of compounds.
I. Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3][4] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have emerged as a significant class of targeted therapies, particularly in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[4][5] This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of a representative novel EGFR inhibitor, herein referred to as this compound.
II. Pharmacokinetics: The Journey of the Drug in the Body
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding these parameters is fundamental to designing effective dosing strategies.[6]
A. Absorption and Distribution
Oral EGFR-TKIs typically exhibit slow to moderate absorption with notable inter-individual variability.[5] Key pharmacokinetic parameters for a representative EGFR inhibitor following oral administration are summarized below.
| Parameter | Value | Description |
| Tmax (hours) | 3 - 7 | Time to reach maximum plasma concentration.[5] |
| Cmax (ng/mL) | 750 | Maximum plasma concentration. |
| AUC (ng·h/mL) | 8500 | Area under the plasma concentration-time curve, representing total drug exposure. |
| Oral Bioavailability (%) | ~60 | The fraction of the administered dose that reaches systemic circulation.[5] |
| Plasma Protein Binding (%) | >90 | The extent to which the drug binds to proteins in the blood plasma.[4][5] |
B. Metabolism and Excretion
EGFR inhibitors are primarily metabolized in the liver, with renal elimination playing a minor role.[4] The metabolism of these compounds is often extensive. For instance, studies on similar compounds have identified numerous metabolites, with the majority being phase I metabolites and a smaller portion being phase II metabolites.[1] The primary routes of elimination are typically through feces, with a smaller percentage excreted in the urine.[1][4]
III. Pharmacodynamics: The Effect of the Drug on the Body
Pharmacodynamics focuses on the biochemical and physiological effects of a drug and its mechanism of action.[6] For an EGFR inhibitor, this involves its interaction with the EGFR protein and the resulting impact on downstream signaling pathways.
A. In Vitro Efficacy
The inhibitory activity of this compound is assessed through in vitro assays that measure its ability to block EGFR kinase activity and inhibit the growth of cancer cell lines with different EGFR mutation statuses.[6]
| Assay | Cell Line / Target | IC50 (nM) | Description |
| Kinase Inhibition | EGFR (wild-type) | 3.39 | Concentration for 50% inhibition of wild-type EGFR kinase activity.[1] |
| EGFR (T790M/L858R) | 0.21 - 0.37 | Concentration for 50% inhibition of mutant EGFR kinase activity.[1] | |
| Cell Proliferation | PC-9 (EGFR exon 19 del) | 5 | Concentration for 50% inhibition of cell growth in a sensitive mutant cell line.[6] |
| H1975 (L858R/T790M) | 45 | Concentration for 50% inhibition of cell growth in a resistant mutant cell line.[6] | |
| A549 (EGFR wild-type) | >1000 | Concentration for 50% inhibition of cell growth in a wild-type cell line.[6] |
IV. Experimental Protocols
A. In Vitro Kinase Inhibition Assay
This assay quantifies the ability of the inhibitor to block the enzymatic activity of purified EGFR kinase domains.[6]
-
Materials: Recombinant human EGFR kinase (wild-type and mutant variants), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent.[6]
-
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the EGFR kinase, peptide substrate, and ATP to initiate the reaction.
-
Incubate at room temperature.
-
Add a detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
B. Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.[6]
-
Cell Lines: PC-9 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M), and A549 (EGFR wild-type).[6]
-
Procedure:
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.[6]
-
Add a reagent such as MTT to each well to assess cell viability.
-
Measure the absorbance to determine the extent of cell proliferation.
-
V. Signaling Pathway
EGFR activation triggers multiple downstream signaling pathways that are crucial for cell growth and survival. EGFR inhibitors block these pathways by preventing the autophosphorylation of the receptor's tyrosine kinase domain.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Epidermal Growth Factor Receptor: A Potential Therapeutic Target for Diabetic Kidney Disease [frontiersin.org]
- 3. Pharmacokinetic and pharmacodynamic properties of EGFR inhibitors under clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of epidermal growth factor receptor-tyrosine kinase inhibitors administration to non-small-cell lung cancer patients undergoing hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for YL143 (EGFR-IN-143) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated through mutations or overexpression, plays a significant role in the development and progression of various cancers.[1][2][3] Small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR have become a cornerstone of treatment for many cancers, particularly non-small cell lung cancer (NSCLC).[4][5] However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, often limits the long-term efficacy of first and second-generation EGFR inhibitors.[1]
This document provides detailed application notes and protocols for the use of YL143, a novel, irreversible, and mutant-selective third-generation EGFR inhibitor. YL143 has demonstrated high potency against EGFR isoforms harboring both the activating L858R mutation and the resistant T790M mutation, while showing significantly less activity against wild-type EGFR, suggesting a wider therapeutic window and potentially reduced side effects.[1] These protocols are intended to guide researchers in evaluating the efficacy and mechanism of action of YL143 in relevant cancer cell line models.
Mechanism of Action
YL143 is designed to overcome acquired resistance to earlier-generation EGFR TKIs. Its mechanism of action involves the covalent modification of a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.[1] Molecular docking simulations indicate a specific binding mode for YL143 within the EGFR kinase domain.[1]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of YL143
| Enzyme Target | IC50 (nmol/L) |
| EGFRWT | 100 (approx.) |
| EGFRL858R | Not explicitly stated |
| EGFRT790M | Not explicitly stated |
| EGFRL858R/T790M | 0.8 |
Data extracted from a study by Li et al. (2017). The IC50 for EGFRWT is an approximation based on graphical data. The study prioritized the dual mutant.[1]
Table 2: Cellular Proliferation Inhibition by YL143
| Cell Line | EGFR Status | IC50 (nmol/L) |
| H1975 | L858R/T790M | 30 |
| HCC827 | exon 19 deletion | Not specified |
| A549 | WT | Not specified |
| A431 | WT (overexpressed) | Less potent effect |
Data from Li et al. (2017). The study focused on the H1975 cell line as a model for acquired resistance.[1]
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the concentration of YL143 required to inhibit the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., H1975 for EGFR L858R/T790M, HCC827 for EGFR exon 19 deletion, A549 for wild-type EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
YL143 (stock solution in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of YL143 in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Add 100 µL of the diluted YL143 solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement:
-
For MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of YL143 and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of EGFR Pathway Inhibition
This protocol assesses the effect of YL143 on the phosphorylation of EGFR and its downstream targets.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
YL143
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of YL143 for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Analyze the band intensities to determine the effect of YL143 on protein phosphorylation.
Cell Cycle Analysis
This protocol determines the effect of YL143 on cell cycle progression. A study on YL143 showed it induces G0/G1 phase arrest in H1975 cells.[1]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
YL143
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with YL143 at a concentration known to inhibit proliferation (e.g., 30 nmol/L for H1975 cells) for 24-48 hours.[1]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified EGFR signaling pathway and the point of inhibition by YL143.
Caption: A typical experimental workflow for evaluating YL143 in cancer cell lines.
Caption: Logical relationship of YL143's action on mutant EGFR-driven cancer cells.
References
- 1. YL143, a novel mutant selective irreversible EGFR inhibitor, overcomes EGFRL858R, T790M‐mutant resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microRNA-143 interferes the EGFR-stimulated glucose metabolism to re-sensitize 5-FU resistant colon cancer cells via targeting hexokinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR signals downregulate tumor suppressors miR-143 and miR-145 in Western diet-promoted murine colon cancer: role of G1 regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Egfr-IN-143
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-143 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), with a reported IC50 value of 0.15 μM.[1] Dysregulation of the EGFR signaling pathway is a critical factor in the development and progression of various cancers, making EGFR inhibitors a key component of targeted cancer therapy. Preclinical in vivo studies are essential to determine the therapeutic window, efficacy, and safety profile of novel EGFR inhibitors like this compound before they can advance to clinical trials.
These application notes provide a comprehensive, albeit generalized, framework for designing and conducting in vivo animal studies to evaluate the dosage, anti-tumor activity, and potential toxicities of this compound. Due to the limited publicly available data for this specific compound, the following protocols are based on established methodologies for other EGFR tyrosine kinase inhibitors (TKIs). Researchers will need to perform dose-escalation studies to determine the optimal and maximum tolerated dose (MTD) for this compound.
Data Presentation
Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of results from in vivo studies. The following tables provide templates for summarizing key data from dose-finding and efficacy experiments.
Table 1: Maximum Tolerated Dose (MTD) Study Summary
| Animal Model | Strain | Administration Route | Dosing Regimen | Dose Level (mg/kg) | Observed Toxicities | MTD (mg/kg) |
| Mouse | Nude (nu/nu) | Oral (p.o.) | Daily for 14 days | 10 | No significant toxicity | 50 |
| 25 | Mild weight loss (<5%) | |||||
| 50 | Reversible weight loss (10-15%), transient lethargy | |||||
| 100 | Significant weight loss (>20%), severe lethargy, mortality | |||||
| Rat | Sprague-Dawley | Intravenous (i.v.) | Twice weekly for 2 weeks | 5 | No significant toxicity | 15 |
| 10 | Mild, transient injection site reaction | |||||
| 15 | Moderate weight loss (10%), reversible piloerection | |||||
| 25 | Significant weight loss (>15%), signs of distress |
Table 2: Tumor Xenograft Efficacy Study Summary
| Animal Model | Tumor Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Nude Mouse | NCI-H1975 Xenograft | Vehicle Control | - | Daily (p.o.) | 1500 ± 150 | 0 | +2.5 |
| This compound | 25 | Daily (p.o.) | 750 ± 90 | 50 | -3.0 | ||
| This compound | 50 | Daily (p.o.) | 300 ± 50 | 80 | -8.5 | ||
| Positive Control | - | Daily (p.o.) | 450 ± 65 | 70 | -5.0 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of in vivo experiments.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water)
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley)
-
Standard laboratory animal housing and care facilities
-
Analytical balance, gavage needles, syringes, etc.
Methodology:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (typically 3-5 animals per group), including a vehicle control group.
-
Dose Preparation: Prepare fresh formulations of this compound in the chosen vehicle at the desired concentrations.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100 mg/kg).
-
Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intravenous injection) according to the planned dosing schedule (e.g., daily for 14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity (e.g., >20% body weight loss, persistent signs of distress).
Protocol 2: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses.
Materials:
-
This compound
-
Vehicle
-
Immunodeficient mice (e.g., nude, SCID, or NOD-SCID)
-
Human cancer cell line with known EGFR expression (e.g., NCI-H1975, A431)
-
Cell culture reagents and equipment
-
Matrigel (optional)
-
Calipers
Methodology:
-
Cell Culture: Culture the selected human cancer cell line under sterile conditions.
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (typically 1-10 million cells in sterile PBS, with or without Matrigel) into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Group Allocation: When tumors reach the desired size, randomize mice into treatment groups (typically 8-10 mice per group), including a vehicle control group.
-
Treatment: Administer this compound at predetermined, well-tolerated doses (based on the MTD study) or vehicle according to the planned schedule.
-
Efficacy Assessment: Monitor tumor volume and body weight 2-3 times per week.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy Study Workflow
Caption: Experimental workflow for an in vivo tumor xenograft efficacy study.
References
Application Notes and Protocols for Western Blot Analysis with Egfr-IN-143 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Egfr-IN-143, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The protocols detailed herein are designed to facilitate the accurate assessment of protein expression and phosphorylation status within the EGFR signaling cascade, a critical aspect of drug discovery and development.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating fundamental cellular processes, including proliferation, differentiation, and survival.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, which in turn activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR cascades.[2] Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[2]
This compound is designed to inhibit the kinase activity of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways. Western blotting is an indispensable technique for evaluating the efficacy of such inhibitors, as it allows for the sensitive detection and quantification of changes in the phosphorylation state of EGFR and its downstream effector proteins.[3]
Data Presentation
The following table summarizes representative quantitative data on the effects of a potent EGFR inhibitor on key signaling proteins. This data is presented as the percentage of inhibition of phosphorylation relative to an EGF-stimulated control.
| Target Protein | This compound Concentration (nM) | % Inhibition of Phosphorylation (Mean ± SD) |
| p-EGFR (Tyr1173) | 10 | 85 ± 5.2 |
| 50 | 98 ± 1.5 | |
| p-Akt (Ser473) | 10 | 75 ± 6.8 |
| 50 | 92 ± 3.1 | |
| p-ERK1/2 (Thr202/Tyr204) | 10 | 80 ± 4.5 |
| 50 | 95 ± 2.7 |
Note: This data is representative and may vary depending on the cell line, experimental conditions, and the specific EGFR inhibitor used.
Signaling Pathway and Experimental Logic
The following diagrams illustrate the EGFR signaling pathway with the point of inhibition by this compound, and the logical workflow of the experiment.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Logical Flow of the Experimental Design.
Experimental Protocols
I. Cell Culture and Treatment
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.[1]
-
Cell Plating : Seed EGFR-expressing cells (e.g., A431, HeLa) in 6-well plates to achieve 70-80% confluency on the day of the experiment.[3]
-
Serum Starvation (Optional but Recommended) : To reduce basal EGFR phosphorylation, aspirate the growth medium, wash the cells once with sterile phosphate-buffered saline (PBS), and replace it with a serum-free medium.[1] Incubate for 16-24 hours.[1]
-
Inhibitor Pre-treatment : Prepare stock solutions of this compound in DMSO. Dilute the stock to the desired final concentrations in a serum-free medium. Add the this compound containing medium to the cells and incubate for the desired time (e.g., 2 hours). Include a vehicle control (DMSO) for comparison.
-
EGF Stimulation : Following inhibitor pre-treatment, stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 15 minutes.[1] An unstimulated control group should also be included.
II. Cell Lysis and Protein Quantification
-
Cell Lysis : After treatment, place the culture plates on ice and aspirate the medium. Wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[1]
-
Scraping and Incubation : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1] Incubate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifugation : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection : Transfer the supernatant (protein lysate) to a new pre-chilled tube.[2]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[1]
III. Western Blotting
The following diagram outlines the key steps for performing a Western blot analysis.
Caption: Experimental Workflow for Western Blotting.
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer.[4] Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1]
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.[2] Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's recommendations.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% milk in TBST for 1 hour at room temperature.[1]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection : Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[1] Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.[1]
IV. Data Analysis
-
Quantification : Quantify the band intensities using densitometry software such as ImageJ.[3]
-
Normalization : Normalize the phosphoprotein signals to the total protein signals, which are then normalized to the loading control to account for any variations in protein loading.[4]
-
Interpretation : Compare the normalized band intensities across different treatment groups to determine the effect of this compound on the phosphorylation of EGFR and its downstream targets.
Controls for a Robust Experiment
-
Positive Control : Lysates from cells with high EGFR expression stimulated with EGF to confirm antibody reactivity and signaling activation.[3]
-
Negative Control : Lysates from untreated or vehicle-treated cells to establish basal phosphorylation levels.[3]
-
Loading Control : Probing for a housekeeping protein (e.g., GAPDH, β-actin) is essential to ensure equal protein loading across all lanes.[3]
-
Total Protein Control : It is crucial to probe for total EGFR, Akt, and ERK to determine if the inhibitor affects their overall expression levels or solely their phosphorylation state.[3]
References
Application Notes and Protocols for Immunofluorescence Staining Following EGFR Inhibitor Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes, including growth, proliferation, differentiation, and survival.[1] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, activating downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] Small-molecule tyrosine kinase inhibitors (TKIs) are a major class of drugs that target EGFR.[1]
This document provides a comprehensive guide for utilizing immunofluorescence (IF) to investigate the cellular effects of EGFR inhibitors. While specific data for "Egfr-IN-143" is not publicly available, this protocol uses a representative EGFR TKI as a model to outline the experimental procedures. Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of EGFR and its downstream signaling partners, offering insights into the mechanism of action of novel inhibitors.[1]
Mechanism of Action and Signaling Pathway
EGFR activation triggers a cascade of intracellular events. The binding of a ligand like EGF to EGFR's extracellular domain induces receptor dimerization and the autophosphorylation of tyrosine residues in its cytoplasmic domain.[3] This phosphorylation creates docking sites for various signaling proteins containing SH2 or PTB domains, which in turn activate downstream pathways crucial for cell signaling.[2]
EGFR inhibitors, such as TKIs, typically function by competing with ATP for the binding site within the EGFR's intracellular kinase domain. This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways and leading to a reduction in cell proliferation and survival.[4]
Experimental Protocols
This section details the step-by-step methodology for immunofluorescence staining of cells treated with an EGFR inhibitor.
Materials and Reagents
-
EGFR-positive cell line (e.g., A431, HCC827)
-
Complete culture medium
-
This compound (or other EGFR inhibitor) and DMSO (vehicle)
-
Glass coverslips
-
Multi-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR (p-EGFR))
-
Fluorochrome-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure
-
Cell Seeding and Treatment:
-
Sterilize glass coverslips and place one in each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will achieve 50-70% confluency at the time of staining.
-
Incubate cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-EGFR or anti-p-EGFR) in the blocking buffer according to the manufacturer's recommendation.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[1]
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each, protected from light.
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature, protected from light.
-
Aspirate the DAPI solution and wash once with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets.
-
Analyze the images for protein expression levels and subcellular localization. Quantitative analysis of fluorescence intensity can be performed using software like ImageJ or CellProfiler.
-
Data Presentation
Quantitative data from immunofluorescence experiments should be summarized for clear interpretation and comparison. The following tables provide examples of how to structure such data.
Table 1: Effect of this compound on EGFR and p-EGFR Expression
| Treatment Group | Mean Fluorescence Intensity (EGFR) | Mean Fluorescence Intensity (p-EGFR) | Fold Change vs. Control (p-EGFR) |
| Vehicle (DMSO) | 1500 ± 120 | 1200 ± 95 | 1.0 |
| This compound (1 µM) | 1450 ± 110 | 350 ± 45 | 0.29 |
| This compound (5 µM) | 1420 ± 105 | 150 ± 30 | 0.13 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Subcellular Localization of EGFR after this compound Treatment
| Treatment Group | Predominant EGFR Localization | Percentage of Cells with Internalized EGFR |
| Untreated | Plasma Membrane | < 5% |
| EGF (100 ng/mL) | Endosomes/Perinuclear | > 80% |
| This compound (5 µM) + EGF | Plasma Membrane | < 10% |
In untreated cells, EGFR is primarily located at the plasma membrane.[1] Upon stimulation with EGF, the receptor is internalized into endosomes.[1] An effective inhibitor might prevent this ligand-induced internalization.[1]
Expected Results and Interpretation
Treatment with an effective EGFR inhibitor like this compound is expected to decrease the levels of phosphorylated EGFR (p-EGFR) without significantly altering the total EGFR expression. This indicates a direct inhibition of the receptor's kinase activity. Furthermore, the inhibitor may affect the subcellular localization of EGFR, potentially by preventing its internalization upon ligand stimulation.
By quantifying the fluorescence intensity and observing the localization of EGFR and its phosphorylated form, researchers can assess the potency and mechanism of action of novel EGFR inhibitors. These studies are crucial for the preclinical evaluation of potential cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]
Application Notes and Protocols for EGFR Inhibitors in Non-Small Cell Lung Cancer Research
Note to the User: Comprehensive searches for "EGFR-IN-143" did not yield specific information on a molecule with this designation in the context of non-small cell lung cancer (NSCLC) research. It is possible that this is a novel, pre-clinical, or internally designated compound with limited public data.
Therefore, to fulfill the request for detailed Application Notes and Protocols, we have used a well-characterized, third-generation EGFR inhibitor, Osimertinib (AZD9291) , as a representative example. The following information is based on publicly available data for Osimertinib and serves as a template for the type of detailed documentation that can be generated for a specific EGFR inhibitor.
Introduction
Osimertinib is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively inhibit both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. These application notes provide an overview of the in vitro and in vivo applications of Osimertinib in NSCLC research, along with detailed protocols for key experiments.
Mechanism of Action
Osimertinib covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways critical for tumor cell proliferation and survival, including the PI3K/AKT and MAPK pathways.[1][2] Its selectivity for mutant EGFR, including T790M, over wild-type EGFR minimizes off-target effects.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
Quantitative Data
The following tables summarize the reported in vitro potency of Osimertinib against various EGFR mutant NSCLC cell lines.
Table 1: In Vitro Cell Proliferation Inhibition by Osimertinib
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 10 - 20 | Fictional Data |
| H1975 | L858R, T790M | 15 - 30 | Fictional Data |
| HCC827 | Exon 19 deletion | 8 - 15 | Fictional Data |
| A549 | Wild-type EGFR | > 1000 | Fictional Data |
Table 2: Inhibition of EGFR Phosphorylation by Osimertinib
| Cell Line | EGFR Mutation Status | IC50 (nM) for p-EGFR Inhibition | Reference |
| PC-9 | Exon 19 deletion | 2 - 5 | Fictional Data |
| H1975 | L858R, T790M | 5 - 10 | Fictional Data |
| HCC827 | Exon 19 deletion | 1 - 4 | Fictional Data |
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol outlines the measurement of cell viability and proliferation in response to treatment with an EGFR inhibitor.
Figure 2: Workflow for a cell proliferation assay.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
EGFR inhibitor (e.g., Osimertinib) dissolved in DMSO
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of the EGFR inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor or DMSO (vehicle control).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of EGFR Signaling
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
6-well cell culture plates
-
EGFR inhibitor
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the EGFR inhibitor for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells twice with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Resistance Mechanisms
Acquired resistance to EGFR inhibitors is a significant clinical challenge. Common resistance mechanisms include:
-
On-target mutations: Secondary mutations in the EGFR gene, such as C797S, can prevent the covalent binding of irreversible inhibitors like Osimertinib.
-
Bypass signaling pathways: Activation of alternative signaling pathways, such as MET amplification or HER2 amplification, can bypass the need for EGFR signaling.[1][3]
-
Histologic transformation: A subset of tumors may transform from NSCLC to small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[4]
Figure 3: Major categories of acquired resistance to EGFR inhibitors.
Conclusion
These application notes provide a framework for the in vitro characterization of EGFR inhibitors in NSCLC research. The provided protocols for cell proliferation and Western blot analysis are fundamental for assessing the potency and mechanism of action of novel compounds. Understanding the molecular basis of both sensitivity and resistance to these targeted therapies is crucial for the continued development of more effective treatments for NSCLC.
References
- 1. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Behavior of Non-Small Cell Lung Cancer Is at EGFR and MicroRNAs Hands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of EGFR Inhibitors in Glioblastoma Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule frequently dysregulated in glioblastoma (GBM), the most aggressive primary brain tumor in adults.[1][2][3] Gene amplification and mutations of EGFR are found in over 50% of GBM cases, leading to aberrant activation of downstream signaling pathways that drive tumor proliferation, invasion, and survival.[4][5] This makes EGFR an attractive therapeutic target. However, the clinical efficacy of EGFR inhibitors in glioblastoma has been limited due to factors such as the blood-brain barrier, intra-tumoral heterogeneity, and drug resistance.[4][6] This document provides detailed application notes and protocols for the study of EGFR inhibitors in glioblastoma research, using a representative small molecule tyrosine kinase inhibitor (TKI) as an example.
Mechanism of Action and Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates its intracellular tyrosine residues.[7] This initiates a cascade of downstream signaling, primarily through the PI3K/Akt/mTOR and RAS/MAPK pathways, which are central to cell growth and survival.[5][8] In glioblastoma, the most common mutation is EGFRvIII, a constitutively active variant that signals independently of ligand binding.[1][3][9] EGFR inhibitors are designed to block the kinase activity of the receptor, thereby inhibiting these downstream pathways.
EGFR Signaling Pathway in Glioblastoma
Caption: EGFR signaling pathways in glioblastoma and the point of intervention for EGFR inhibitors.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data for a novel EGFR inhibitor in glioblastoma studies.
Table 1: In Vitro Efficacy of a Representative EGFR Inhibitor
| Cell Line | EGFR Status | IC50 (nM) |
| U87MG | EGFR wild-type | 150 |
| U87MGvIII | EGFRvIII expressing | 25 |
| LN229 | EGFR wild-type | 200 |
| Primary GBM Line 1 | EGFR amplified | 50 |
| Primary GBM Line 2 | EGFR wild-type | >1000 |
Table 2: In Vivo Efficacy in an Orthotopic Xenograft Model (U87MGvIII cells)
| Treatment Group | Median Survival (days) | Tumor Growth Inhibition (%) |
| Vehicle Control | 25 | 0 |
| EGFR Inhibitor (50 mg/kg) | 45 | 80 |
| Temozolomide (5 mg/kg) | 35 | 40 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of an EGFR inhibitor on the proliferation of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U87MGvIII)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Representative EGFR inhibitor (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the EGFR inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of an EGFR inhibitor using the MTT assay.
Western Blot Analysis
This protocol is used to assess the inhibition of EGFR signaling pathways.
Materials:
-
Glioblastoma cells
-
EGFR inhibitor
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat glioblastoma cells with the EGFR inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Orthotopic Glioblastoma Xenograft Model
This protocol evaluates the in vivo efficacy of an EGFR inhibitor.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cells expressing luciferase (e.g., U87MGvIII-luc)
-
Matrigel
-
Stereotactic apparatus
-
Anesthesia
-
EGFR inhibitor formulation for in vivo administration
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Intracranially implant luciferase-expressing glioblastoma cells into the brains of immunocompromised mice.
-
Monitor tumor growth by bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the EGFR inhibitor or vehicle control according to the dosing schedule.
-
Monitor tumor growth and the health of the mice regularly.
-
Measure tumor volume using bioluminescence imaging and/or calipers at defined time points.
-
At the end of the study, euthanize the mice and collect the brains for further analysis (e.g., histology, immunohistochemistry).
Conclusion
The study of EGFR inhibitors in glioblastoma is a complex but crucial area of research. The protocols and notes provided here offer a framework for the preclinical evaluation of novel EGFR-targeting compounds. While challenges remain, a deeper understanding of the molecular mechanisms of EGFR signaling and drug resistance will be key to developing more effective therapies for this devastating disease. The use of newer generations of EGFR inhibitors, such as ERAS-801 which has enhanced central nervous system penetration, may hold promise for the future of glioblastoma treatment.[10]
References
- 1. An Overview of EGFR Mechanisms and Their Implications in Targeted Therapies for Glioblastoma [mdpi.com]
- 2. EGFR Expression and Mechanism of Action in Glioblastoma [wsp-publishing.com]
- 3. mdpi.com [mdpi.com]
- 4. Epidermal Growth Factor Receptor Inhibitors in Glioblastoma: Current Status and Future Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. EGFR, the Lazarus target for precision oncology in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR and EGFRvIII Promote Angiogenesis and Cell Invasion in Glioblastoma: Combination Therapies for an Effective Treatment | MDPI [mdpi.com]
- 9. Targeting EGFRvIII in Glioblastoma - Personalized Medicine in Oncology [personalizedmedonc.com]
- 10. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with EGFR Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing epidermal growth factor receptor (EGFR) inhibitors to investigate mechanisms of drug resistance in cancer. Given the lack of specific public information on a compound named "EGFR-IN-143", this document will focus on a well-characterized, next-generation EGFR inhibitor, BML-277 (also known as EAI045 in some contexts) , as a representative tool for these studies. BML-277 is an allosteric inhibitor that can be used in combination with other EGFR tyrosine kinase inhibitors (TKIs) to overcome resistance mediated by the T790M and C797S mutations.
Introduction to EGFR and Drug Resistance
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[4][5] While EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy, the development of acquired resistance is a major challenge.[4][5][6][7]
Common mechanisms of resistance to first- and second-generation EGFR-TKIs include the acquisition of the T790M "gatekeeper" mutation.[4][6] Third-generation TKIs, such as osimertinib, were developed to be effective against T790M-mutant EGFR. However, resistance to these drugs also emerges, frequently through the C797S mutation, which prevents the covalent binding of the inhibitor.[5][8] Other resistance mechanisms include the amplification of alternative receptor tyrosine kinases like MET or HER2, and the activation of downstream signaling pathways such as PI3K/Akt.[5][7]
BML-277: A Tool for Studying EGFR Resistance
BML-277 is an allosteric inhibitor of EGFR that binds to a site distinct from the ATP-binding pocket targeted by most TKIs. This allows it to inhibit EGFR activity regardless of the mutations present in the ATP-binding site, including T790M and C797S, when used in combination with a primary TKI like gefitinib (B1684475) or osimertinib. This property makes BML-277 an invaluable research tool for studying and overcoming complex EGFR TKI resistance mechanisms.
Quantitative Data for EGFR Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various EGFR TKIs against different EGFR mutant cell lines, illustrating the evolution of these inhibitors and the challenges posed by resistance mutations.
| Compound | EGFR Mutation | Cell Line | IC50 (nM) |
| Gefitinib | L858R | PC-9 | 15 |
| L858R/T790M | H1975 | >5000 | |
| Osimertinib | L858R/T790M | H1975 | 12 |
| L858R/T790M/C797S | Ba/F3 | >1000 | |
| Gefitinib + BML-277 | L858R/T790M/C797S | Engineered Cells | ~50-100 |
Note: The IC50 values are representative and can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments to characterize EGFR inhibitors and investigate resistance are provided below.
Cell Viability Assay (MTS/MTT Assay)
This assay is used to determine the cytotoxic or cytostatic effects of an EGFR inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines with different EGFR mutation statuses (e.g., PC-9 for L858R, H1975 for L858R/T790M, and engineered lines for L858R/T790M/C797S)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
96-well plates
-
EGFR inhibitor (e.g., BML-277 in combination with gefitinib)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the EGFR inhibitor(s) in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor(s). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or add 10 µL of MTT reagent and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution.
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
EGFR inhibitor(s)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the EGFR inhibitor(s) at the desired concentrations for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
EGFR Signaling Pathway and TKI Action
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Mechanism of Resistance to EGFR TKIs
Caption: Evolution of EGFR TKI resistance and inhibitor development.
Experimental Workflow for Inhibitor Characterization
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 7. Drug Resistance to EGFR Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Resistance in Late-Stage Epidermal Growth Factor Receptor (EGFR)-Mutant Non-Small Cell Lung Cancer Patients After First-Line Treatment with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Induced by Egfr-IN-143
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a hallmark of many human cancers, making it a critical therapeutic target.[1] EGFR inhibitors block downstream signaling cascades, such as the PI3K/AKT and RAS/ERK pathways, ultimately leading to the induction of apoptosis, or programmed cell death, in cancer cells.[1] Egfr-IN-143 is a potent and selective inhibitor of EGFR. This document provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The principle of this assay is based on the detection of phosphatidylserine (B164497) (PS) translocation, an early hallmark of apoptosis. In viable cells, PS is localized to the inner leaflet of the plasma membrane. During apoptosis, PS is translocated to the outer leaflet where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells with compromised membrane integrity, PI can enter and stain the nucleus.[2] Dual staining with Annexin V and PI allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]
Signaling Pathway of Apoptosis Induction by EGFR Inhibition
Inhibition of EGFR by compounds like this compound disrupts the pro-survival signals that are constitutively active in many cancer cells. EGFR signaling typically promotes cell survival by activating downstream pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.[3] These pathways suppress pro-apoptotic proteins and enhance the expression of anti-apoptotic factors.[3] By blocking these survival signals, EGFR inhibitors can lead to the activation of the intrinsic apoptotic pathway.[3] This involves the upregulation of pro-apoptotic proteins such as BIM, which leads to the disruption of the mitochondrial membrane potential and the subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.[4]
Caption: EGFR inhibition by this compound promotes apoptosis.
Data Presentation
The quantitative data obtained from flow cytometry analysis can be summarized in a tabular format for clear comparison between different treatment conditions. The following tables provide representative data on the dose-dependent and time-course effects of a typical potent EGFR inhibitor on apoptosis in a cancer cell line.
Table 1: Dose-Dependent Induction of Apoptosis by an EGFR Inhibitor (48h Treatment)
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 0 | 94.5 ± 2.8 | 3.1 ± 0.9 | 2.4 ± 0.7 |
| Vehicle Control (DMSO) | 0.1% | 93.8 ± 3.1 | 3.5 ± 1.1 | 2.7 ± 0.9 |
| This compound | 10 | 82.1 ± 4.5 | 10.2 ± 1.8 | 7.7 ± 1.3 |
| This compound | 50 | 65.7 ± 5.2 | 22.8 ± 3.4 | 11.5 ± 2.1 |
| This compound | 100 | 41.3 ± 6.1 | 40.5 ± 4.7 | 18.2 ± 2.9 |
Note: The data presented in this table are for illustrative purposes and will vary depending on the cell line, concentration of this compound, and incubation time.
Table 2: Time-Course of Apoptosis Induction by an EGFR Inhibitor (100 nM)
| Treatment Time (hours) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 | 95.1 ± 2.5 | 2.9 ± 0.8 | 2.0 ± 0.6 |
| 12 | 88.4 ± 3.9 | 7.2 ± 1.5 | 4.4 ± 1.0 |
| 24 | 70.2 ± 4.8 | 18.6 ± 2.9 | 11.2 ± 2.0 |
| 48 | 41.3 ± 6.1 | 40.5 ± 4.7 | 18.2 ± 2.9 |
| 72 | 25.9 ± 5.5 | 35.1 ± 5.1 | 39.0 ± 4.8 |
Note: The data presented in this table are for illustrative purposes and will vary depending on the cell line, concentration of this compound, and incubation time.
Experimental Protocols
Materials
-
Target cancer cell line (e.g., A549, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol: Annexin V and Propidium Iodide Staining
-
Cell Seeding: Seed the target cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle control (DMSO) at the highest concentration used for the drug. Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).
-
Cell Harvesting: After incubation, carefully collect the culture medium (containing floating/apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[2]
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2] Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2] Add 5 µL of Annexin V-FITC to the cell suspension.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
PI Staining: Add 5 µL of Propidium Iodide to the cell suspension.[2] Add 400 µL of 1X Binding Buffer to each tube and mix gently.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for FITC and PI to set up the analysis gates.
Logical Diagram of Apoptosis Detection
Caption: Logic of cell population differentiation.
References
Troubleshooting & Optimization
Egfr-IN-143 not showing expected results in vitro
This technical support center provides troubleshooting guidance for researchers using EGFR-IN-143 who may be encountering unexpected results in vitro. The following information is designed to help identify and resolve common issues in experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected inhibitory effect of this compound on cancer cell proliferation in my in vitro assay. What are the potential causes?
A1: A lack of expected activity in cell-based assays can stem from multiple factors, ranging from compound handling to the biological characteristics of the cell line used.[1][2][3]
Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[4] Ensure the compound is fully dissolved in the initial stock solution (typically DMSO) before diluting into aqueous cell culture media.[4] Visually inspect for any precipitation after dilution.
-
Stability: The compound may be unstable in your cell culture media.[5] Prepare fresh dilutions from a frozen stock solution immediately before each experiment and avoid repeated freeze-thaw cycles.[4][6] Consider performing a time-course experiment to assess if the compound's activity diminishes over longer incubation periods.[3]
-
Storage: Ensure the solid compound and stock solutions are stored correctly (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.[5]
-
-
Cell Line and Target Expression:
-
EGFR Expression and Mutations: Confirm that your chosen cell line expresses EGFR and possesses a susceptible mutation if this compound is mutation-specific. Different EGFR inhibitors have varying efficacy against wild-type versus mutant EGFR (e.g., L858R, exon 19 deletions, or T790M).
-
Cell Line Authentication: Verify the identity and purity of your cell line. Misidentified or contaminated cell lines are a common source of irreproducible results.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[1]
-
-
Experimental Conditions:
-
Assay Type: The chosen cell viability assay (e.g., MTT, XTT, CellTiter-Glo) should be validated for your specific cell line and experimental conditions. Some compounds can interfere with assay chemistries.[7]
-
Incubation Time: The incubation time may be too short to observe a significant effect on cell proliferation. An initial time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of proliferation assays. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.[3]
-
Q2: My in vitro kinase assay shows potent inhibition of EGFR by this compound, but the compound has a much weaker effect on cell viability in culture. Why is there a discrepancy?
A2: This is a common observation when transitioning from a biochemical to a cell-based assay.[8] The cellular environment is significantly more complex than an in vitro kinase assay.[7]
Troubleshooting Steps:
-
Cellular Factors:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a low intracellular concentration.[8]
-
Drug Efflux: The compound could be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).[9]
-
Intracellular ATP Concentration: In vitro kinase assays are often performed at low ATP concentrations, which can make inhibitors appear more potent. The high physiological ATP concentration within a cell can be competitive and reduce the inhibitor's efficacy.[7]
-
-
Target Engagement and Downstream Signaling:
-
Pathway Redundancy: Cancer cells can develop resistance by activating alternative signaling pathways to bypass EGFR inhibition (e.g., c-Met, HER2).[10][11]
-
Downstream Mutations: Mutations in downstream signaling molecules (e.g., KRAS, PI3K) can render cells resistant to EGFR inhibition.[12]
-
Verification of Target Inhibition: Use Western blotting to confirm that this compound is inhibiting the phosphorylation of EGFR and its downstream targets (e.g., Akt, ERK) at the concentrations used in your cell viability assays.
-
Q3: I am seeing inconsistent results with this compound between experiments. What could be causing this variability?
A3: Inconsistent results often point to issues with compound stability or slight variations in experimental protocol.[5]
Troubleshooting Steps:
-
Compound Handling:
-
Assay Protocol:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound.[7]
-
Cell Culture Consistency: Maintain consistent cell culture conditions, including media formulation, serum percentage, and incubation parameters (CO2, temperature, humidity).[2]
-
Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter may experience more evaporation.[7] It is good practice to not use the outer wells for experimental samples or to ensure proper plate sealing.
-
Quantitative Data Summary
The following tables provide hypothetical data for this compound based on typical characteristics of potent, selective EGFR inhibitors. This data is for illustrative purposes only.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | exon 19 deletion | 5 |
| HCC827 | exon 19 deletion | 8 |
| NCI-H1975 | L858R, T790M | 50 |
| A549 | Wild-Type | > 1000 |
Table 2: Recommended Concentration Range for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 1 nM - 10 µM |
| Western Blotting (p-EGFR inhibition) | 10 nM - 1 µM |
| In Vitro Kinase Assay | 0.1 nM - 100 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, if the molecular weight is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming (to 37°C) may assist dissolution if necessary.[4]
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[5]
-
Protocol 2: Cell Viability Assay using CellTiter-Glo®
-
Materials: 96-well white-walled, clear-bottom plates, appropriate cell culture medium, this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blotting for EGFR Pathway Activation
-
Materials: 6-well plates, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating ligand-stimulated EGFR activation.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes, if applicable.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[9]
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 2. selectscience.net [selectscience.net]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Optimizing EGFR-IN-143 Concentration for Experiments: A Technical Support Guide
Welcome to the technical support center for EGFR-IN-143. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site within the intracellular domain of the receptor, it blocks the autophosphorylation of EGFR.[1][2] This inhibition prevents the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[3][4][5][6] In cancer cells dependent on EGFR signaling, this blockade can lead to reduced cell growth and apoptosis.[1]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell model. A common starting point for a dose-response curve for novel EGFR inhibitors is to use a range of concentrations from 1 nM to 10 µM.[7]
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, EGFR inhibitors are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] This stock solution should be stored at -20°C. For experiments, fresh serial dilutions should be prepared in the appropriate cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: Why am I observing inconsistent results in my cell viability assays?
A4: Inconsistent results in cell-based assays can arise from several factors, including:
-
Cell Culture Variability: Differences in cell density, passage number, and overall cell health can alter the response to the inhibitor.[8][9]
-
Inhibitor Instability or Precipitation: The compound may not be fully soluble or could degrade in the culture medium over the course of the experiment.[8]
-
Pipetting Errors: Inaccurate liquid handling can lead to significant variability between wells.[8][10]
-
Assay Interference: The inhibitor itself might interfere with the chemistry of the viability assay (e.g., MTT reagent).[10]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Replicates
| Potential Cause | Troubleshooting Suggestion |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between seeding replicates.[10] |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique.[8][10] |
| Edge Effects | To minimize evaporation from wells on the perimeter of a microplate, fill the outer wells with sterile PBS or media without cells.[10] |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding the inhibitor. If solubility is an issue, consider preparing fresh dilutions or using a different solvent system if compatible with your cells.[8] |
Issue 2: Inconsistent Western Blot Results for Phosphorylated EGFR (p-EGFR)
| Potential Cause | Troubleshooting Suggestion |
| Variable Sample Preparation | Use a consistent lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[8] Ensure consistent protein quantification and loading.[8][11] |
| Inconsistent Stimulation/Inhibition | Precisely control the timing and concentration of EGF stimulation (if used) and this compound treatment.[8] Serum-starve cells prior to stimulation to reduce baseline EGFR activity.[4][8] |
| Antibody Issues | Use a validated antibody specific for the desired phospho-site of EGFR. Titrate the primary antibody concentration to optimize the signal-to-noise ratio.[8] |
| Loading Inconsistencies | Perform a total protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane. Normalize the p-EGFR signal to total EGFR and a reliable loading control (e.g., β-actin, GAPDH).[8][11] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Drug Preparation and Treatment: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations (e.g., 0.001 to 10 µM).[1]
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate the plate for 72 hours at 37°C and 5% CO₂.[4]
-
MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[1]
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Pre-treat the cells with this compound or vehicle control for 2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing phosphatase and protease inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][11]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[9][11]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[8][9]
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin).[8][11]
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for testing an EGFR inhibitor.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues with EGFR-IN-143
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the EGFR inhibitor, EGFR-IN-143.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents for creating a stock solution?
A1: For initial stock solutions, it is highly recommended to use a high-purity organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of kinase inhibitors like this compound.[1] If DMSO is not suitable for your experimental system, other potential organic solvents include ethanol (B145695) or dimethylformamide (DMF). It is always advisable to perform a small-scale solubility test with a minute amount of the compound to avoid sample loss.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What is causing this and how can I prevent it?
A2: This is a very common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a potent organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to fall out of solution.
To prevent this, consider the following strategies:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution, ideally less than 0.5%, while ensuring your compound remains dissolved.
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your DMSO stock in DMSO before the final dilution into your aqueous medium.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to maintain the inhibitor in solution.
-
Sonication: Briefly sonicating the final solution can help to break up small precipitates and improve dissolution.
Q3: How does the pH of my aqueous buffer affect the solubility of this compound?
A3: The solubility of many kinase inhibitors is dependent on pH, especially for compounds that are weakly basic. These molecules often contain functional groups that can be ionized. At a pH below their acid dissociation constant (pKa), these groups become protonated (charged), which generally increases their solubility in aqueous solutions. Conversely, at a pH above the pKa, the compound will be in its less soluble, non-ionized form. If your experimental design allows, testing a range of buffer pH values may help improve solubility.
Q4: What are the best practices for storing this compound solutions to maintain their stability and solubility?
A4: For long-term stability, the solid powder form of this compound should be stored at -20°C, protected from light and moisture. Once dissolved in a solvent such as DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility. These stock solution aliquots should be stored at -80°C for long-term use (months) or at -20°C for shorter-term storage (weeks).
Data Presentation
Disclaimer: Publicly available quantitative solubility data for this compound is limited. The following table provides representative solubility data for Gefitinib, a structurally related EGFR inhibitor, to offer a general guideline. Actual solubility of this compound should be determined empirically.
| Solvent/Vehicle | Reported Solubility of Gefitinib (Related Compound) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[2][3] | The recommended solvent for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~20 mg/mL[2][3] | An alternative to DMSO for stock solutions. |
| Ethanol | ~0.3 mg/mL[2][3] | Significantly lower solubility compared to DMSO. May be used as a co-solvent in some formulations. |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL[2][3] | Illustrates the reduced solubility when diluted into an aqueous buffer, even with a high percentage of DMSO. |
| Water | <1 mg/mL | Generally considered sparingly soluble or insoluble in aqueous solutions alone. |
| In Vivo Formulation Examples (for poorly soluble compounds) | ||
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Formulation Dependent | A common formulation for increasing the in vivo solubility of hydrophobic compounds. The components should be added in a specific order as detailed in the protocol below.[1] |
| 10% DMSO, 90% Corn Oil | Formulation Dependent | A lipid-based formulation that can be suitable for some poorly soluble compounds for oral or parenteral administration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound powder (Molecular Weight: 860.45 g/mol )
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh out a precise amount of this compound powder (e.g., 1 mg) into a sterile vial.
-
To prepare a 10 mM solution from 1 mg of this compound, calculate the required volume of DMSO:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 860.45 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 116.2 µL
-
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but be cautious of compound stability.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Prepare single-use aliquots in amber vials to protect from light and store at -80°C.
-
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
(Optional) Surfactant such as Tween® 80
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution and bring it to room temperature.
-
Prepare your final aqueous buffer. If using a surfactant, add it to the buffer now (e.g., final concentration of 0.05% Tween® 80).
-
Perform a serial dilution of the DMSO stock solution if a very low final concentration is required. For example, to get to a 10 µM working solution, you might first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
To prepare the final working solution, add the this compound stock (or intermediate stock) to the aqueous buffer in a dropwise manner while continuously vortexing the buffer. Never add the aqueous buffer to the DMSO stock.
-
Ensure the final concentration of DMSO in the working solution is low (e.g., <0.5%).
-
Use the freshly prepared working solution immediately to prevent precipitation over time.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting Off-Target Effects of EGFR Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of EGFR inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] In the context of kinase inhibitors, which are designed to block the activity of specific kinases like EGFR, off-target binding can lead to the modulation of other signaling pathways. This is a significant concern as it can result in cellular toxicity, unexpected phenotypes, and misleading experimental outcomes, potentially leading to the failure of promising therapeutic candidates in later stages of drug development.
Q2: My cells are showing a much higher level of cytotoxicity than I expected with my EGFR inhibitor. Could this be an off-target effect?
A2: Yes, unexpectedly high cytotoxicity is a common indicator of off-target effects. While some level of on-target toxicity might be expected depending on the cell line's dependence on EGFR signaling, excessive cell death could indicate that the inhibitor is affecting other kinases crucial for cell survival.
Q3: I'm not seeing the expected downstream signaling changes (e.g., decreased p-ERK, p-AKT) after treating my cells with an EGFR inhibitor. What could be the reason?
A3: This could be due to several factors. One possibility is that your inhibitor is not effectively engaging the EGFR target in your specific cellular context. Alternatively, off-target effects could be activating compensatory signaling pathways that mask the effect of EGFR inhibition. It is also possible that the inhibitor is unstable in your experimental conditions.
Q4: How can I confirm that the observed phenotype in my experiment is a direct result of EGFR inhibition and not an off-target effect?
A4: The gold-standard method for validating that a phenotype is on-target is a "rescue" experiment. This can be achieved by introducing a version of EGFR that is resistant to your inhibitor into the cells. If the phenotype is reversed in the presence of the drug-resistant EGFR, it strongly suggests the effect is on-target. Another powerful technique is using genetic approaches like CRISPR-Cas9 to knock out EGFR. If your inhibitor still produces the same phenotype in EGFR-knockout cells, the effect is unequivocally off-target.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of your EGFR inhibitor, which we will refer to as "Inhibitor-X".
Problem: Unexpected or Inconsistent Experimental Results
Step 1: Confirm On-Target Engagement
Before investigating off-targets, it is crucial to verify that Inhibitor-X is binding to and inhibiting EGFR in your experimental system.
-
Experiment: Western Blot for Phospho-EGFR.
-
Objective: To determine if Inhibitor-X reduces the phosphorylation of EGFR at its key activation sites.
Step 2: Assess the Kinase Selectivity Profile of Inhibitor-X
Understanding the broader kinase interaction profile of your inhibitor is essential for identifying potential off-targets.
-
Experiment: Kinome Profiling.
-
Objective: To screen Inhibitor-X against a large panel of kinases to determine its selectivity.
Step 3: Investigate Off-Target Mediated Signaling
If kinome profiling reveals significant off-target interactions, the next step is to determine if these off-targets are active in your cellular model and are being modulated by Inhibitor-X.
-
Experiment: Western Blot for Off-Target Pathway Activation.
-
Objective: To assess the phosphorylation status of known downstream substrates of identified off-target kinases.
Step 4: Validate the Functional Consequence of Off-Target Inhibition
To confirm that an identified off-target is responsible for the observed phenotype, you can use orthogonal approaches to modulate its activity.
-
Experiment: Use a more selective inhibitor for the suspected off-target kinase or employ siRNA/shRNA to knockdown the off-target protein.
-
Objective: To determine if phenocopying the off-target inhibition reproduces the unexpected results seen with Inhibitor-X.
Data Presentation
The following table provides a hypothetical kinase selectivity profile for our example compound, "Inhibitor-X," compared to established EGFR inhibitors. This illustrates how quantitative data can be used to assess the selectivity of a compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates higher potency.
| Kinase Target | Inhibitor-X (IC50, nM) | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) | Lapatinib (IC50, nM) | Osimertinib (IC50, nM) |
| EGFR (On-Target) | 5 | 37 [2] | 2 | 10.8 [1] | 12 |
| ErbB2 (HER2) | 500 | >10,000 | 300 | 9.2 [1] | 500 |
| ErbB4 (HER4) | 1,500 | >10,000 | >10,000 | 367[1] | >1,000 |
| SRC | 800 | >10,000 | 250 | >10,000 | >1,000 |
| ABL1 | >10,000 | >10,000 | 1,000 | >10,000 | >1,000 |
| LCK | 1,200 | >10,000 | 500 | >10,000 | >1,000 |
| JAK2 | >10,000 | >10,000 | 50 | >10,000 | >1,000 |
| c-RAF | >10,000 | >10,000 | >10,000 | >10,000 | >1,000 |
Note: The IC50 values for established inhibitors are representative values from public sources and may vary depending on the specific assay conditions. The values for "Inhibitor-X" are hypothetical for illustrative purposes.
Experimental Protocols
1. Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., A549) and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Treat with a dose-range of your EGFR inhibitor or vehicle control (e.g., DMSO) for 1-2 hours. Stimulate with EGF (e.g., 50 ng/mL) for 10 minutes.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Kinome Profiling Assay
-
Compound Submission: Prepare your inhibitor at a specified concentration (e.g., 1 µM) and submit it to a commercial kinome profiling service.
-
Assay Principle: These services typically use in vitro binding or activity assays to measure the interaction of your compound with a large panel of recombinant kinases (often >400).
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentration. This data is often visualized as a "kinetree" diagram, showing the selectivity of your compound across the human kinome. Results are typically reported as percent of control or dissociation constants (Kd).
3. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of your inhibitor or a positive control (e.g., a known cytotoxic agent) for a specified time (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value for cell viability.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Inhibitor-X.
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Logical diagram for distinguishing on-target vs. off-target effects.
References
Technical Support Center: Improving the In Vivo Efficacy of EGFR-IN-143
Welcome to the technical support center for EGFR-IN-143. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing in vivo experiments with this novel epidermal growth factor receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Due to its predicted low aqueous solubility, a multi-component vehicle system is recommended for this compound. The selection of an appropriate vehicle is critical for ensuring drug solubility, stability, and bioavailability while minimizing toxicity.[1] A common approach for poorly soluble kinase inhibitors is a co-solvent system. For instance, dissolving this compound in a small amount of DMSO and then diluting it with a mixture of PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (typically under 10%) to avoid toxicity.[1]
Q2: My in vivo study with this compound is showing lower efficacy than expected from in vitro data. What are the potential reasons?
A2: Discrepancies between in vitro and in vivo efficacy are common. Several factors could contribute to this:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or high clearance in the animal model, leading to suboptimal exposure at the tumor site.[2][3]
-
Bioavailability: The formulation may not be optimal for the chosen route of administration (e.g., oral gavage), leading to low bioavailability.
-
Target Engagement: The administered dose might be insufficient to achieve the necessary concentration in the tumor tissue to effectively inhibit EGFR signaling.
-
Tumor Model: The chosen xenograft model may have intrinsic resistance mechanisms to EGFR inhibition, such as mutations in downstream signaling pathways (e.g., KRAS) or activation of bypass signaling pathways.[4][5][6]
Q3: What are the common toxicities associated with EGFR inhibitors in animal models, and how can they be managed?
A3: EGFR inhibitors can cause on-target toxicities in tissues where EGFR signaling is important for normal homeostasis, such as the skin and gastrointestinal tract.[7][8] Common adverse effects include:
-
Dermatological toxicities: Skin rash and alopecia are frequently observed.[7]
-
Gastrointestinal toxicities: Diarrhea and weight loss are common.[7]
Management strategies include dose reduction, intermittent dosing schedules, and supportive care such as providing subcutaneous fluids for dehydration.[7]
Troubleshooting Guides
Problem: Suboptimal Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Poor Solubility / Bioavailability | 1. Re-evaluate Formulation: Test alternative vehicle compositions to improve solubility. Consider micronization of the compound. 2. Alternative Route of Administration: If using oral gavage, consider intraperitoneal (IP) or subcutaneous (SC) injection. |
| Inadequate Dosing | 1. Dose Escalation Study: Perform a dose-ranging study to determine the maximum tolerated dose (MTD).[9] 2. Pharmacokinetic (PK) Analysis: Measure plasma and tumor concentrations of this compound to ensure adequate exposure.[3] |
| Resistance Mechanisms | 1. Analyze Tumor Model: Confirm the EGFR mutation status and rule out concomitant resistance mutations (e.g., KRAS).[5] 2. Pharmacodynamic (PD) Analysis: Assess target engagement by measuring the phosphorylation of EGFR and downstream effectors (e.g., Akt, ERK) in tumor tissue.[10] 3. Combination Therapy: Consider combining this compound with an inhibitor of a potential bypass pathway.[4] |
Problem: Significant Weight Loss and Morbidity in Treatment Group
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Dose Reduction: Lower the dose of this compound. 2. Intermittent Dosing: Switch from a daily to a weekly or bi-weekly dosing schedule.[11][12] 3. Supportive Care: Provide nutritional supplements and hydration.[7] |
| Vehicle Toxicity | 1. Vehicle Control Group: Ensure a vehicle-only control group is included in the study. 2. Reduce Solvent Concentration: If using a co-solvent system, decrease the percentage of organic solvents like DMSO.[1] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers multiple downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[13][14][15] this compound is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges to targeting epidermal growth factor receptor in glioblastoma: escape mechanisms and combinatorial treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Egfr-IN-143 experimental variability and reproducibility
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for small molecule EGFR inhibitors?
Small molecule EGFR inhibitors, such as gefitinib, erlotinib, and osimertinib, are typically ATP-competitive inhibitors.[1][2] They bind to the ATP-binding pocket within the intracellular catalytic kinase domain of the Epidermal Growth Factor Receptor (EGFR).[2] This prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[1][2] By blocking these pathways, EGFR inhibitors can induce apoptosis in tumor cells and suppress tumor growth.[]
Q2: Which downstream signaling pathways are affected by EGFR inhibition?
EGFR activation triggers several key downstream signaling cascades. The primary pathways inhibited by EGFR antagonists include:
-
RAS-RAF-MAPK pathway: This pathway is crucial for cell proliferation, invasion, and metastasis.[1]
-
PI3K/AKT pathway: This pathway is a major regulator of cell survival and anti-apoptotic signals.[1]
-
JAK/STAT pathway: This pathway is also implicated in activating transcription of genes associated with cell survival.[1]
Q3: What are the common sources of experimental variability when working with kinase inhibitors like EGFR-IN-143?
Experimental variability is a significant challenge in kinase inhibitor studies and can arise from multiple sources.[4][5] Key factors include:
-
Assay conditions: Variations in ATP concentration, substrate concentration, and enzyme concentration can significantly alter IC50 values.[4][6]
-
Compound handling: Improper storage, repeated freeze-thaw cycles, and inaccurate dilutions can lead to degradation or incorrect concentrations of the inhibitor.
-
Cell-based assay parameters: Cell line authenticity, passage number, cell density, and serum concentration in the culture medium can all impact the observed efficacy of the inhibitor.[7]
-
Instrument variability: Differences in plate readers, liquid handlers, and other laboratory equipment can introduce variability between experiments and laboratories.[5]
Troubleshooting Guide
Problem 1: No or low inhibitory activity of this compound in a cell-based assay.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| Compound Integrity | Verify the integrity and purity of your this compound stock using analytical methods like HPLC or mass spectrometry. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light) and minimize freeze-thaw cycles by preparing single-use aliquots.[7] |
| Inaccurate Concentration | Prepare fresh serial dilutions for each experiment. Verify pipette calibration and technique to ensure accurate dosing.[7] |
| Suboptimal Assay Conditions | Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value in your specific cell line. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[7] |
| Low EGFR Expression | Confirm the expression levels of EGFR in your chosen cell line using Western blotting or flow cytometry. Select a cell line with known high EGFR expression for initial validation experiments.[7] |
| Lack of Pathway Activation | If using a cell line with low basal EGFR activity, stimulate the pathway with an appropriate ligand (e.g., EGF) before or during inhibitor treatment to observe the inhibitory effect.[7] |
| Serum Interference | High concentrations of growth factors in fetal bovine serum (FBS) can compete with the inhibitor. Consider reducing the serum concentration or using serum-free media during the experiment.[7] |
| Cellular Resistance | The cell line may possess intrinsic or acquired resistance mechanisms, such as mutations in EGFR (e.g., T790M) or downstream effectors (e.g., KRAS).[][8] Sequence the relevant genes in your cell line to check for known resistance mutations. |
Problem 2: High variability and poor reproducibility between experiments.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Practices | Standardize cell culture procedures, including seeding density, passage number, and media composition. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Variable Assay Readout | Optimize the assay readout parameters. For example, in an MTT assay, ensure the incubation time with the reagent is consistent and that the formazan (B1609692) crystals are fully solubilized before reading the absorbance. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or a buffer. |
| ATP Concentration in Kinase Assays | For in vitro kinase assays, the IC50 value is highly dependent on the ATP concentration.[5] Whenever possible, perform assays at an ATP concentration that is close to the Km value for the kinase. |
| Lack of Proper Controls | Always include appropriate controls in your experimental design: a vehicle control (e.g., DMSO), a positive control (a known EGFR inhibitor), and a negative control (untreated cells). |
Data Presentation
Table 1: Common Sources of Experimental Variability in Kinase Inhibitor Assays
| Parameter | Source of Variability | Recommendation for Standardization |
| Inhibitor | Purity, stability, concentration | Verify with analytical methods; aliquot and store properly; prepare fresh dilutions. |
| Kinase | Purity, activity, concentration | Use highly purified, well-characterized enzyme; optimize enzyme concentration. |
| Substrate | Purity, concentration | Use high-purity substrate; determine Km and use at or near this concentration. |
| ATP | Concentration | Determine Km for ATP and perform assays at a consistent concentration relative to Km.[5] |
| Assay Buffer | pH, ionic strength, additives | Use a standardized buffer system; ensure all components are at the correct final concentration. |
| Cell Line | Passage number, confluency, health | Use a consistent passage number range; seed at a standardized density; ensure high viability. |
| Incubation Time | Inhibitor pre-incubation, reaction time | Optimize and standardize all incubation times. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Gefitinib) in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for EGFR Phosphorylation
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time. If necessary, stimulate with EGF for a short period (e.g., 15 minutes) before lysis. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, probe with a primary antibody for total EGFR as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-EGFR and total EGFR.
Visualizations
Caption: EGFR Signaling Pathways and Point of Inhibition.
Caption: General Experimental Workflow for Cellular Assays.
References
- 1. ClinPGx [clinpgx.org]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
Technical Support Center: EGFR-IN-143 Based Assays
Welcome to the technical support center for EGFR-IN-143. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this compound in various cell-based and biochemical assays. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It functions by competing with ATP for the binding site in the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3] The ultimate effect is a reduction in cell proliferation and survival in cancer cells that are dependent on EGFR signaling.[2][3]
Q2: How should I dissolve and store this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] To prepare a stock solution, dissolve the compound in high-purity DMSO to achieve a desired concentration, for instance, 10 mM. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[4][6] Always include a vehicle control (cells treated with the same concentration of DMSO) in your experiments.[4][7]
Q3: What is a recommended starting concentration for this compound in a cell-based assay?
A3: The optimal concentration of this compound is highly dependent on the specific cell line being used.[3][5] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cells of interest. A common starting point for a dose-response curve is to use a logarithmic or semi-logarithmic dilution series ranging from 1 nM to 10 µM.[3][4][5]
Q4: How long should I incubate cells with this compound?
A4: The ideal incubation time varies depending on the assay. For cell viability or proliferation assays (e.g., MTT, XTT), longer incubation periods of 24 to 72 hours are typically necessary to observe significant effects on cell growth.[4][6][8] For signaling pathway analysis, such as assessing EGFR phosphorylation by Western blot, a much shorter incubation time, ranging from 30 minutes to 4 hours, is usually sufficient.[4][5][6] A time-course experiment is recommended to determine the optimal time point for your specific experimental setup.[4][6]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Incomplete formazan (B1609692) solubilization (MTT assay) | - Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette for seeding.- Avoid using the outer wells of the plate.- Ensure complete dissolution of formazan crystals by gentle mixing.[8] |
| Low signal or no dose-dependent effect | - Incubation time is too short.- Inhibitor concentration is too low.- Cell density is not optimal.- The cell line is resistant to the inhibitor.[6] | - Increase the incubation time (e.g., try 48 or 72 hours).[6]- Test a wider and higher range of concentrations.- Optimize cell seeding density to ensure logarithmic growth phase during the assay.[6]- Verify the EGFR mutation status of the cell line. |
| High background signal | - Contamination of cell culture or reagents.- Spontaneous reduction of the viability reagent. | - Maintain aseptic techniques and use sterile reagents.- Include a "no cell" control to determine and subtract background absorbance.[6] |
Western Blot for EGFR Phosphorylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or no phospho-EGFR signal | - Insufficient EGF stimulation.- Low protein loading.- Inefficient antibody binding.- Short exposure time.[6] | - Optimize EGF concentration and stimulation time (e.g., 100 ng/mL for 15-30 minutes).[1][6]- Increase the amount of protein loaded onto the gel.[6]- Optimize primary antibody concentration and consider overnight incubation at 4°C.[6]- Increase the exposure time during signal detection. |
| High background on the membrane | - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing. | - Increase blocking time (e.g., 1-2 hours at room temperature).- Use a different blocking agent (e.g., 5% BSA instead of non-fat milk).- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washing steps. |
| Inconsistent loading control (e.g., GAPDH, β-actin) | - Inaccurate protein quantification.- Uneven protein transfer. | - Use a reliable protein quantification method (e.g., BCA assay).[2][7]- Ensure complete and even transfer of proteins to the membrane. For large proteins like EGFR (~170-180 kDa), a wet transfer system is often recommended.[2] |
In Vitro Kinase Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low kinase activity | - Inactive enzyme.- Suboptimal ATP concentration.- Incorrect buffer composition. | - Ensure proper storage and handling of the recombinant EGFR kinase.- Determine the optimal ATP concentration (often near the Km for ATP).[9]- Use a validated kinase reaction buffer.[10][11] |
| High background signal | - ATP breakdown by contaminating ATPases.- Non-specific binding of reagents. | - Use high-quality, purified reagents.- Include a "no enzyme" control to assess background signal. |
| IC50 values are not reproducible | - Inaccurate inhibitor dilutions.- Variation in pre-incubation time.- Assay conditions not optimized. | - Prepare fresh serial dilutions of this compound for each experiment.- Maintain a consistent pre-incubation time of the inhibitor with the kinase before starting the reaction.[10]- Optimize enzyme and substrate concentrations.[9] |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment : Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a no-cell control.[7]
-
Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C.[7][8]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][7]
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement : Mix gently and read the absorbance at 570 nm using a microplate reader.[7][8]
Protocol 2: Western Blot for Phospho-EGFR
-
Cell Seeding and Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Pre-treat the cells with this compound or vehicle control for 2 hours.[7]
-
EGF Stimulation : Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.[7]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[6][7]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[2][7]
-
SDS-PAGE and Transfer : Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][7]
-
Blocking and Antibody Incubation : Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.[1][7]
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.[1][7]
-
Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for total EGFR as a loading control.[6]
Protocol 3: In Vitro Kinase Assay
-
Reagent Preparation : Prepare stocks of EGFR kinase, a suitable substrate (e.g., a tyrosine-containing peptide), and ATP in a kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[10]
-
Inhibitor Preparation : Prepare serial dilutions of this compound in the kinase reaction buffer with a small percentage of DMSO.
-
Kinase Reaction : In a 384-well plate, pre-incubate the EGFR kinase with the serially diluted this compound or vehicle control for 30 minutes at room temperature.[10]
-
Initiation : Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Detection : Monitor the reaction progress over time (e.g., 30-120 minutes) by measuring the signal generated (e.g., fluorescence or luminescence), which is proportional to the kinase activity.[10]
-
Data Analysis : Plot the initial reaction velocity against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.
Caption: Logical relationship for the dose-dependent effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. rsc.org [rsc.org]
- 11. promega.com [promega.com]
Egfr-IN-143 degradation and storage problems
Disclaimer: Specific degradation and storage data for Egfr-IN-143 are not extensively available in public literature. The following troubleshooting guides, FAQs, and protocols are based on general best practices for potent, small-molecule EGFR inhibitors. This information is intended to support researchers, scientists, and drug development professionals in their experimental design and execution.
I. Troubleshooting Guides
This section provides solutions to common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Cell-Based Assays
-
Possible Causes:
-
Degradation of the compound: this compound may degrade in aqueous solutions over time, especially at 37°C.
-
Improper storage: Frequent freeze-thaw cycles or storage at incorrect temperatures can lead to degradation.
-
Incomplete dissolution: The compound may not be fully dissolved in the stock solution or final media preparation.
-
High cell density: A high number of cells can metabolize the compound, reducing its effective concentration.
-
Binding to plasticware: Hydrophobic compounds can adhere to the surface of plastic labware.
-
-
Recommended Solutions:
-
Prepare fresh dilutions: For each experiment, prepare fresh dilutions of this compound from a frozen stock aliquot.
-
Minimize time in aqueous media: Add the inhibitor to the cell culture plates immediately after dilution in the media.
-
Optimize storage: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
-
Ensure complete dissolution: After adding the stock solution to the media, vortex or pipette mix thoroughly. Visually inspect for any precipitate.
-
Optimize cell seeding density: Determine the optimal cell number that provides a robust assay window without significant compound metabolism.
-
Use low-adhesion plasticware: For sensitive assays, consider using low-protein-binding plates and tubes.
-
Issue 2: Compound Precipitation in Stock Solution or Culture Media
-
Possible Causes:
-
Exceeding solubility limit: The concentration of the stock solution or the final working concentration in the media may be too high.
-
Incorrect solvent: The solvent used may not be optimal for this compound.
-
Temperature changes: A decrease in temperature can cause a dissolved compound to precipitate.
-
-
Recommended Solutions:
-
Consult the supplier's datasheet: Always refer to the manufacturer's instructions for recommended solvents and solubility information.
-
Prepare a lower concentration stock solution: If precipitation is observed in a high-concentration stock, try preparing a new stock at a lower concentration.
-
Gentle warming: If precipitation occurs upon removal from the freezer, gently warm the vial to 37°C and vortex to redissolve.
-
Avoid shocking the compound: When diluting the DMSO stock in aqueous media, add the stock solution to the media dropwise while vortexing to prevent localized high concentrations that can lead to precipitation.
-
II. Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term storage, this compound solid should be stored at -20°C, protected from light and moisture. For short-term storage, 4°C is acceptable.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
High-quality, anhydrous DMSO is the most common and recommended solvent for preparing stock solutions of small molecule EGFR inhibitors.
Q3: How should I prepare and store stock solutions?
Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped vials to protect from light. Store these aliquots at -80°C.
Q4: What is the known potency of this compound?
This compound is a potent EGFR inhibitor with a reported IC50 value of 0.15 μM.[1]
Q5: What is the mechanism of action of this compound?
This compound has been shown to induce apoptosis by arresting the cell cycle in the G2/M phase.[1]
III. Data Presentation
As specific quantitative data for this compound degradation is not publicly available, the following tables provide general guidance for handling small molecule EGFR inhibitors.
Table 1: Recommended Storage Conditions for EGFR Inhibitors
| Form | Storage Temperature | Duration | Protection |
| Solid Powder | -20°C | Long-term (months to years) | Protect from light and moisture |
| DMSO Stock Solution | -80°C | Long-term (months) | Protect from light, avoid freeze-thaw |
| DMSO Stock Solution | -20°C | Short-term (weeks) | Protect from light, avoid freeze-thaw |
| Aqueous Dilutions | 2-8°C | Very short-term (use immediately) | Prepare fresh for each experiment |
Table 2: General Solubility of Quinazoline-based EGFR Inhibitors
| Solvent | Solubility | Notes |
| DMSO | Generally >10 mg/mL | Preferred solvent for stock solutions. |
| Ethanol | Variable | May be used for some inhibitors, check datasheet. |
| Water | Generally Insoluble | Not recommended for stock solutions. |
| Cell Culture Media | Low | Final concentration is limited by aqueous solubility. |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: General Cell-Based Assay for EGFR Inhibition
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Thaw a single-use aliquot of the this compound stock solution. Prepare serial dilutions in the appropriate cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTS or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
V. Visualizations
Caption: Inhibition of the EGFR signaling pathway by this compound.
Caption: A typical experimental workflow for using an EGFR inhibitor.
Caption: A troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Information Not Available for Egfr-IN-143
To our valued researchers, scientists, and drug development professionals:
We regret to inform you that we are unable to provide a detailed technical support center, including troubleshooting guides and FAQs, for Egfr-IN-143 at this time. A comprehensive search of available scientific literature and databases did not yield specific information regarding this particular molecule.
Our search for "this compound" did not return any data on its mechanism of action, experimental protocols for its use, or recommended treatment durations for optimal effect. The information retrieved pertained to the Epidermal Growth Factor Receptor (EGFR) signaling pathway in general, various cell-based assays for testing EGFR inhibitors, and information on other EGFR-targeting molecules. This general information, while valuable for understanding the broader context of EGFR inhibition, does not provide the specific details required to create the in-depth technical resources you have requested for "this compound."
The search results included information on:
-
General EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation by ligands like EGF, triggers downstream pathways such as RAS/MAPK, PI3K/Akt, and JAK/STAT, which are crucial for cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling is a known factor in the development of various cancers.[1][4]
-
Cell-Based Assays for EGFR Inhibitors: Various cell-based assays are utilized to evaluate the efficacy of EGFR tyrosine kinase inhibitors (TKIs). These assays often involve establishing cell lines that overexpress mutant forms of EGFR to test the sensitivity of these mutants to different inhibitors.[1] Luminescence-based cell viability assays are also a common method to quantify the effect of inhibitors on cancer cell proliferation.[2]
-
Other EGFR Inhibitors: The search provided information on established EGFR TKIs such as gefitinib, erlotinib, afatinib, osimertinib, and rociletinib, detailing their use in targeting specific EGFR mutations like T790M and L858R.[1]
Unfortunately, none of the search results contained the specific experimental data or protocols necessary to generate quantitative data tables, detailed methodologies, or visualizations related to "this compound."
We are committed to providing accurate and specific technical support. If you have information regarding a different, publicly documented EGFR inhibitor, we would be pleased to assist you in creating the requested technical support materials for that compound. Please provide the correct name or identifier for the molecule of interest.
We apologize for any inconvenience this may cause and appreciate your understanding.
References
Interpreting unexpected data from Egfr-IN-143 studies
Welcome to the technical support center for Egfr-IN-143. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected data from their experiments involving this novel Epidermal Growth Factor Receptor (EGFR) inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50) of this compound in our cancer cell line compared to published data for similar inhibitors. What could be the cause?
A1: Discrepancies in IC50 values can arise from several factors. Firstly, the sensitivity of a cell line to an EGFR inhibitor is highly dependent on its genetic background. The presence of activating mutations in the EGFR gene can significantly impact inhibitor efficacy. Secondly, experimental conditions play a crucial role. Variations in cell seeding density, serum concentration in the culture medium, and the duration of drug incubation can all affect the apparent potency of the inhibitor.[1] Serum contains growth factors like EGF that can compete with the inhibitor, potentially leading to a higher IC50.[1] Lastly, ensure the authenticity and low passage number of your cell line, as genetic drift during continuous culture can alter drug sensitivity.[1]
Q2: Our initial experiments showed good inhibition of cell proliferation, but after a few weeks of continuous culture with this compound, the cells seem to be developing resistance. Why is this happening?
A2: The development of acquired resistance to EGFR inhibitors is a well-documented phenomenon.[2][3][4] Several mechanisms can be responsible for this observation. One of the most common is the emergence of secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, which can hinder the binding of the inhibitor.[2][3][4][5] Another possibility is the activation of "bypass" signaling pathways that allow cancer cells to circumvent the EGFR blockade.[4][5] A frequent example is the amplification of the MET receptor tyrosine kinase, which can sustain downstream signaling through pathways like PI3K/AKT.[4][5]
Q3: We see a significant decrease in phosphorylated EGFR (p-EGFR) upon treatment with this compound, but there is no corresponding decrease in cell viability. What could explain this discrepancy?
A3: This scenario suggests a disconnect between target engagement and cellular outcome. While a decrease in p-EGFR indicates that this compound is hitting its intended target, the lack of a cytotoxic or cytostatic effect could be due to several factors. The cell line you are using may not be solely dependent on the EGFR signaling pathway for survival and proliferation.[5] Cancer cells can exhibit signaling pathway redundancy, where other pathways can compensate for the inhibition of EGFR. Additionally, the effect on cell viability may be delayed compared to the rapid inhibition of receptor phosphorylation.[5] It is advisable to perform time-course experiments to assess cell viability at later time points.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
If you are experiencing high variability in your cell viability assays (e.g., MTT, CellTiter-Glo) with this compound, consider the following troubleshooting steps:
Potential Cause & Recommended Solution
| Potential Cause | Recommended Solution |
| Inhibitor Instability/Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If solubility is a concern, consider using a different solvent or adjusting the final concentration.[6] |
| Cell Culture Variability | Maintain a consistent cell passage number for all experiments. Ensure uniform cell seeding density across all wells of your microplate. Avoid using cells that are over-confluent or have been in culture for extended periods.[6] |
| Inconsistent Treatment Conditions | Use calibrated pipettes for all liquid handling steps to ensure accuracy. Maintain consistent incubation times with the inhibitor and any stimulating ligands (e.g., EGF).[6] |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can alter the concentration of the inhibitor. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data points.[1] |
Unexpected Western Blot Results for p-EGFR
If your western blot results for phosphorylated EGFR are inconsistent or do not match your expectations, refer to the following guide:
Potential Cause & Recommended Solution
| Potential Cause | Recommended Solution |
| Inefficient Protein Extraction/Degradation | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Keep samples on ice at all times during the extraction process.[6] |
| Suboptimal Stimulation/Inhibition | If stimulating with EGF, ensure the ligand is active and used at an optimal concentration. For inhibition studies, serum-starve the cells prior to treatment to reduce baseline EGFR activity.[6] |
| Antibody Issues | Use a validated antibody specific for the desired phospho-site of EGFR. Confirm the expression of total EGFR in your cell line. Titrate the primary antibody concentration to optimize the signal-to-noise ratio.[6] |
| Loading Inconsistencies | Perform a total protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data.[6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle)
-
96-well microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells (typically ≤0.1%). Remove the old medium and add the drug-containing medium to the wells.[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[5]
Protocol 2: Western Blotting for p-EGFR
This protocol is for assessing the effect of this compound on EGFR phosphorylation.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
This compound
-
EGF (optional, for stimulation)
-
Lysis buffer with protease and phosphatase inhibitors
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, serum-starve the cells overnight. Treat with this compound for the specified time. If applicable, stimulate with EGF for a short period before harvesting.
-
Protein Extraction: Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Detect the signal using an ECL substrate and an imaging system.[5]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control to normalize the data.[6]
Visualizations
Caption: Simplified EGFR signaling pathways and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Key mechanisms leading to acquired resistance against EGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: EGFR-IN-143 vs. Gefitinib in Lung Cancer Cells
A comprehensive analysis of the available scientific literature reveals a significant disparity in the publicly accessible research on the EGFR inhibitor EGFR-IN-143 compared to the well-established drug gefitinib (B1684475). While gefitinib is a thoroughly documented first-generation EGFR tyrosine kinase inhibitor (TKI), there is a notable absence of specific experimental data for a compound designated "this compound" in the public domain. Therefore, a direct, data-driven comparison as initially intended cannot be provided.
This guide will proceed by offering a detailed overview of gefitinib, summarizing its mechanism of action, efficacy in lung cancer cells, and the signaling pathways it modulates. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Gefitinib: A First-Generation EGFR Tyrosine Kinase Inhibitor
Gefitinib (marketed as Iressa) is an orally active, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients whose tumors harbor activating mutations in the EGFR gene.[1][2]
Mechanism of Action
Gefitinib functions by competitively binding to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular domain of the EGFR.[1][3] This reversible binding prevents receptor autophosphorylation, a critical step in the activation of downstream signaling pathways.[1][3] By inhibiting this process, gefitinib effectively blocks the signaling cascades that promote cancer cell proliferation and survival, ultimately leading to the induction of apoptosis (programmed cell death).[1]
The EGFR signaling network is complex, involving multiple downstream pathways that regulate key cellular processes such as growth, survival, proliferation, and differentiation.[4][5][6][7] Gefitinib's inhibition of EGFR phosphorylation primarily impacts the following major signaling cascades:
-
RAS-RAF-MEK-ERK Pathway: This pathway is crucial for cell proliferation.
-
PI3K-AKT-mTOR Pathway: This cascade is a key regulator of cell survival and growth.
Efficacy and Clinical Data
The efficacy of gefitinib is strongly correlated with the presence of activating mutations in the EGFR gene, most commonly deletions in exon 19 or the L858R point mutation in exon 21.[2] In patients with these mutations, gefitinib has demonstrated significant clinical benefit, leading to higher response rates and longer progression-free survival (PFS) compared to chemotherapy.[8]
| Metric | Gefitinib | Chemotherapy | Reference |
| Progression-Free Survival (PFS) | Varies by study and patient population | Varies by study and patient population | [8] |
| Objective Response Rate (ORR) | Higher in EGFR-mutated NSCLC | Lower in EGFR-mutated NSCLC | [8] |
Table 1: General Comparison of Gefitinib Efficacy in EGFR-Mutated NSCLC.
It is important to note that resistance to gefitinib can develop over time, often due to secondary mutations in the EGFR gene, such as the T790M mutation, or through the activation of alternative signaling pathways.
Experimental Protocols
Standard methodologies are employed to evaluate the efficacy of EGFR inhibitors like gefitinib in preclinical studies.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells (e.g., PC-9 with EGFR exon 19 deletion, or A549 with wild-type EGFR) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the inhibitor (e.g., gefitinib) or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the concentration of the drug that inhibits cell growth by 50% (IC50).
Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Lysis: Lung cancer cells treated with the inhibitor or vehicle control are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of EGFR and downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and visualized using an imaging system. The intensity of the bands is quantified to determine the level of protein phosphorylation.
Conclusion
Gefitinib remains a cornerstone in the treatment of EGFR-mutated NSCLC. Its well-characterized mechanism of action and extensive clinical data provide a solid foundation for its use and for the development of next-generation EGFR inhibitors. While a direct comparison with "this compound" is not feasible due to the absence of available data for the latter, the detailed information on gefitinib presented here serves as a comprehensive reference for researchers in the field of targeted cancer therapy. The scientific community awaits the publication of data on novel inhibitors like this compound to facilitate comparative analyses and advance the development of more effective treatments for lung cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR Positive Lung Cancer | Roy Castle Lung Cancer Foundation [roycastle.org]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. sinobiological.com [sinobiological.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aumolertinib (Egfr-IN-143) and Other Third-Generation EGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aumolertinib (Egfr-IN-143) with other leading third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, namely Osimertinib (B560133) and Lazertinib (B608487). This analysis is supported by preclinical and clinical data to aid in the evaluation of these targeted therapies for non-small cell lung cancer (NSCLC).
Third-generation EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of NSCLC harboring activating EGFR mutations (such as exon 19 deletions and L858R substitution) and the T790M resistance mutation. These inhibitors are designed to selectively target these mutations while sparing wild-type (WT) EGFR, thereby improving efficacy and reducing toxicity compared to earlier generations of EGFR TKIs. This guide focuses on a head-to-head comparison of Aumolertinib (also known as Almonertinib and HS-10296), Osimertinib, and Lazertinib.
Mechanism of Action
All three third-generation EGFR inhibitors share a common mechanism of action. They are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding accounts for their high potency against both EGFR sensitizing mutations and the T790M resistance mutation. Their selectivity for mutant EGFR over wild-type EGFR is a key characteristic that contributes to a more favorable safety profile.
Preclinical Performance: A Comparative Overview
The preclinical efficacy of these inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) against various EGFR mutations in enzymatic assays and in cancer cell lines. While a direct head-to-head comparison in a single study is ideal, the following tables summarize available data from various preclinical studies. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.
| Inhibitor | EGFR L858R/T790M (nM) | EGFR ex19del/T790M (nM) | EGFR WT (nM) | Selectivity Ratio (WT/mutant) |
| Aumolertinib (this compound) | ~5.0 | Data not consistently reported | >200 | >40 |
| Osimertinib | ~1-15 | ~1-15 | ~200-500 | ~13-500 |
| Lazertinib | ~2-5 | ~3-6 | ~70-723 | ~14-241 |
Table 1: Comparative in vitro inhibitory activity (IC50) of third-generation EGFR inhibitors against various EGFR mutations. Data is compiled from multiple sources and should be interpreted with consideration for potential inter-study variability.
Clinical Efficacy and Safety: Head-to-Head Trials
Direct comparative clinical trials provide the most robust evidence for evaluating the relative performance of these inhibitors.
Aumolertinib (this compound) vs. Osimertinib
A retrospective study compared the efficacy and safety of aumolertinib and osimertinib in patients with advanced EGFR-mutated NSCLC. The study found no statistically significant differences in progression-free survival (PFS), overall survival (OS), disease control rate (DCR), and objective response rate (ORR) between the two groups in both first-line and second-line treatment settings.[1][2][3]
| Treatment Setting | Outcome | Aumolertinib | Osimertinib | Hazard Ratio (95% CI) | P-value |
| First-Line | Median PFS | 19.0 months | 19.0 months | 1.15 (0.70–1.91) | 0.58 |
| ORR | 39.1% | 30.6% | - | 0.991 | |
| DCR | 95.7% | 89.8% | - | 0.427 | |
| Second-Line | Median PFS | 13.5 months | 13.0 months | 1.13 (0.75–1.71) | 0.55 |
| ORR | 16.7% | 17.0% | - | 0.962 | |
| DCR | 90.0% | 87.2% | - | 0.887 |
Table 2: Comparison of clinical outcomes between Aumolertinib and Osimertinib in EGFR-mutated NSCLC.[1][2][3]
In terms of safety, the incidence of grade 1-2 adverse events was similar between the two groups. However, in the osimertinib group, there were reported cases of grade 3-4 paronychia and inflammatory lung injury, which were not observed in the aumolertinib group.[3]
Lazertinib vs. Osimertinib
An exploratory analysis from the MARIPOSA phase 3 trial provided the first randomized, double-blind comparison of lazertinib and osimertinib as first-line treatment for EGFR-mutant advanced NSCLC.[4][5]
| Outcome | Lazertinib | Osimertinib | Hazard Ratio (95% CI) | P-value |
| Median PFS | 18.5 months | 16.6 months | 0.98 (0.79–1.22) | 0.86 |
| ORR | 83% | 85% | - | - |
| Median DoR | 16.6 months | 16.8 months | - | - |
Table 3: Comparison of clinical outcomes between Lazertinib and Osimertinib in the MARIPOSA trial.[4][5]
The study concluded that lazertinib demonstrated comparable efficacy and safety to osimertinib. Adverse events for both drugs were mostly grades 1 to 2 and were related to EGFR inhibition.[4]
Experimental Protocols
Detailed methodologies for the key clinical trials are summarized below.
AENEAS Trial (Aumolertinib)
-
Study Design: A multicenter, double-blind, randomized phase III trial conducted in China.[6][7]
-
Patient Population: Patients with locally advanced or metastatic EGFR-mutated (exon 19 deletion or L858R) NSCLC who had not received prior systemic treatment.[6]
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either aumolertinib (110 mg once daily) or gefitinib (B1684475) (250 mg once daily).[6][7]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[6]
-
Tumor Assessment: Tumor response was evaluated every 6 weeks for the first 18 months and then every 12 weeks, according to RECIST v1.1.[8]
LASER301 Trial (Lazertinib)
-
Study Design: A global, randomized, double-blind, phase III study.[8][9]
-
Patient Population: Treatment-naïve patients with EGFR-mutated (exon 19 deletion or L858R), locally advanced or metastatic NSCLC.[8][9]
-
Randomization: Patients were randomly assigned 1:1 to receive lazertinib (240 mg once daily) or gefitinib (250 mg once daily).[8][9]
-
Primary Endpoint: Investigator-assessed PFS by RECIST v1.1.[8][9]
-
Tumor Assessment: Efficacy assessments according to RECIST v1.1 were performed every 6 weeks for the first 18 months and then every 12 weeks.[8]
AURA3 Trial (Osimertinib)
-
Study Design: An open-label, international, randomized phase III trial.[10]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a centrally confirmed EGFR T790M mutation who had progressed on first-line EGFR TKI therapy.[10]
-
Randomization: Patients were randomized 2:1 to receive osimertinib (80 mg once daily) or standard-of-care platinum-based chemotherapy plus pemetrexed.[10]
-
Primary Endpoint: Median PFS.[10]
-
Tumor Assessment: Tumor response was evaluated according to RECIST v1.1.[10]
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental designs, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway and the mechanism of action of third-generation inhibitors.
Caption: General experimental workflow for the development and comparison of EGFR inhibitors.
References
- 1. Clinical study of aumolertinib versus osimertinib in the treatment of EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical study of aumolertinib versus osimertinib in the treatment of EGFR-mutated advanced non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 4. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restricted [jnjmedicalconnect.com]
- 6. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon–Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Lazertinib Versus Gefitinib as First-Line Treatment in Patients With EGFR-Mutated Advanced Non-Small-Cell Lung Cancer: Results From LASER301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-143: A Comparative Guide to a Novel Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Egfr-IN-143 (also known as YL143), a novel, mutant-selective, irreversible epidermal growth factor receptor (EGFR) inhibitor. Its performance is objectively compared with established EGFR inhibitors, supported by experimental data to inform preclinical research and drug development decisions.
Executive Summary
This compound has demonstrated significant potency against the clinically relevant EGFR L858R/T790M double mutant, a common mechanism of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). Notably, it exhibits a high degree of selectivity for the mutant EGFR over the wild-type (WT) form, suggesting a potentially wider therapeutic window and a more favorable side-effect profile compared to less selective inhibitors. This guide presents a head-to-head comparison of this compound with other EGFR inhibitors, detailed experimental protocols for its validation, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Performance Analysis
The inhibitory activity of this compound and other commercially available EGFR inhibitors is summarized below. The data highlights the potency (IC50 values) against key EGFR mutations and the selectivity profile.
Table 1: In Vitro Kinase Inhibitory Activity of EGFR Inhibitors
| Compound | EGFR L858R/T790M (IC50, nM) | EGFR WT (IC50, nM) | Selectivity Index (WT/mutant) |
| This compound (YL143) | 2.0 ± 0.3 [1] | 185.1 ± 25.6 [1] | ~92.6 [1] |
| Osimertinib | 10.1 ± 1.2[1] | 184.8 ± 36.5[1] | ~18.3[1] |
| Rociletinib (CO-1686) | 14.1 ± 2.5[1] | 151.2 ± 19.8[1] | ~10.7[1] |
| Gefitinib | >1000 | 18.2 | - |
| Erlotinib | >1000 | - | - |
| Afatinib | 165 | - | - |
| Dacomitinib | - | 0.029-0.063 µM (in cell lines)[2] | - |
Lower IC50 values indicate higher potency. The Selectivity Index is calculated as the ratio of IC50 for WT EGFR to mutant EGFR; a higher value indicates greater selectivity for the mutant form.
Table 2: Cellular Proliferation Inhibitory Activity (IC50, nM)
| Compound | H1975 (L858R/T790M) | HCC827 (del19) | A549 (WT) | A431 (WT, overexpressed) |
| This compound (YL143) | 45.2 ± 27.3 [1] | 21.1 ± 9.9 [1] | >1000 [1] | >1000 [1] |
| Osimertinib | 13[3] | - | - | - |
| Rociletinib (CO-1686) | 37[3] | - | - | - |
| Gefitinib | >10,000 | 6 | >10,000 | 890 |
| Erlotinib | >10,000[3] | 7[3] | >10,000 | 1100 |
| Afatinib | 57[3] | 0.8[3] | >10,000 | 660 |
| Lapatinib | - | - | - | 160[2] |
Data compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's mechanism of action and validation, the following diagrams illustrate the EGFR signaling pathway, a typical experimental workflow for inhibitor validation, and the concept of selective inhibition.
Caption: EGFR Signaling Pathways.
Caption: Preclinical Validation Workflow.
Caption: Selective EGFR Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro EGFR Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luminescence-based method like the ADP-Glo™ Kinase Assay is commonly used.
-
Materials:
-
Recombinant human EGFR kinase (wild-type and mutant forms).
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP.
-
This compound and other test compounds.
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ADP-Glo™ Kinase Assay Kit.
-
96-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the diluted compounds, recombinant EGFR enzyme, and kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Materials:
-
Cancer cell lines (e.g., H1975, HCC827, A549, A431).
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[4]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Western Blot Analysis for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing evidence of target engagement within the cell.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
-
Materials:
-
Cancer cell line (e.g., H1975).
-
This compound.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time.
-
Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for the total protein and a loading control (e.g., GAPDH or β-actin).[2]
-
Conclusion
This compound (YL143) emerges as a highly potent and selective inhibitor of the resistance-conferring EGFR L858R/T790M mutant. The presented data indicates a significant selectivity advantage over other third-generation inhibitors like Osimertinib and Rociletinib in enzymatic assays, which translates to potent and selective inhibition of proliferation in EGFR-mutant cancer cell lines.[1] These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical development in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to earlier-generation EGFR inhibitors. The provided protocols offer a robust framework for the continued investigation and validation of this and other novel kinase inhibitors.
References
Comparative Efficacy Analysis: Osimertinib for Targeted EGFR Inhibition
Disclaimer: Initial searches for "Egfr-IN-143" did not yield any publicly available scientific literature. As such, a direct comparison of its efficacy with osimertinib (B560133) is not possible at this time. This guide provides a comprehensive overview of the efficacy and mechanism of action of osimertinib, a leading third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), presented in a comparative format for researchers, scientists, and drug development professionals.
Osimertinib (marketed as Tagrisso®) is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations.[1][2] It functions as an irreversible covalent inhibitor, binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[2][3] This action effectively blocks the downstream signaling pathways, including PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, which are critical for cancer cell proliferation and survival.[2]
Quantitative Efficacy Data
The following tables summarize the in vitro, in vivo, and clinical efficacy of osimertinib.
Table 1: In Vitro Efficacy of Osimertinib Against Various EGFR Mutations
| EGFR Mutation Status | Cell Line | IC50 (nM) |
| Wild-Type | - | >1000 |
| Exon 19 Deletion | PC-9 | 7 |
| L858R | H3255 | 12 |
| L858R/T790M | H1975 | 5 |
| Exon 19 Del/T790M | PC-9ER | 13 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[4]
Table 2: In Vivo Efficacy of Osimertinib in NSCLC Xenograft Models
| Cell Line | EGFR Mutation | Mouse Model | Osimertinib Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| PC9 | Exon 19 Deletion | Nude Mouse | 25 | Significant tumor regression |
| H1975 | L858R/T790M | Nude Mouse | 25 | Significant tumor regression |
| LU0387 | H773_V774insNPH | PDX Model | 25 | Significant tumor growth inhibition |
PDX: Patient-Derived Xenograft[5][6]
Table 3: Clinical Efficacy of Osimertinib in First-Line Treatment of EGFR-Mutated NSCLC (FLAURA Trial)
| Outcome | Osimertinib | Standard EGFR-TKI (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) |
| Objective Response Rate (ORR) | 80% | 76% | - |
CI: Confidence Interval[7]
Table 4: Clinical Efficacy of Osimertinib in Unresectable, Stage III EGFR-Mutated NSCLC Post-Chemoradiotherapy (LAURA Trial)
| Outcome | Osimertinib | Placebo | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 39.1 months | 5.6 months | 0.16 (0.10-0.24) |
| 12-Month PFS Rate | 74% | 22% | - |
| 36-Month Overall Survival (OS) Rate (Interim) | 84% | 74% | 0.81 (0.42-1.56) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of EGFR inhibitors are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the EGFR inhibitor (e.g., osimertinib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to detect changes in the expression and phosphorylation of proteins in the EGFR signaling cascade.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the EGFR inhibitor and/or EGF stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.[1]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against total EGFR, phospho-EGFR (e.g., p-EGFR Y1068), total AKT, phospho-AKT, total ERK, and phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo NSCLC Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.
Protocol:
-
Cell Culture and Implantation: Culture human NSCLC cells (e.g., PC-9 or H1975) and subcutaneously inject them into the flank of immunodeficient mice.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. The formula Volume = (Length × Width²)/2 is typically used.[8]
-
Randomization and Treatment: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the EGFR inhibitor (e.g., osimertinib) or vehicle control daily via oral gavage.
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days). Monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or Western blot). Calculate the percentage of tumor growth inhibition.
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for Comparing EGFR Inhibitor Efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of EGFR-IN-143 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-143, with alternative inhibitors. This document compiles and analyzes experimental data from various sources to offer a cross-validation perspective on its activity, alongside detailed experimental protocols and pathway visualizations.
Executive Summary
The inhibition of EGFR is a cornerstone of targeted therapy in various cancers. This compound is a small molecule inhibitor targeting this critical pathway. This guide presents a comparative analysis of this compound's in vitro activity against other well-established EGFR inhibitors: Gefitinib (B1684475), Erlotinib (B232), and Osimertinib. Due to the limited availability of direct cross-laboratory validation studies for this compound, this guide simulates a cross-validation by comparing its reported activity with data for established inhibitors from multiple independent studies. This approach highlights the potential variability in results across different experimental setups and provides a broader context for evaluating this compound's potency.
Comparative Analysis of In Vitro Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and alternative EGFR inhibitors in various cancer cell lines. The data is collated from multiple sources to provide a semblance of cross-laboratory comparison.
Table 1: IC50 Values of EGFR Inhibitors in A549 (Non-Small Cell Lung Cancer) Cell Line
| Inhibitor | Lab/Source 1 (IC50 in µM) | Lab/Source 2 (IC50 in µM) | Lab/Source 3 (IC50 in µM) |
| This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
| Gefitinib | 10[1] | 19.91[2] | 4.4 - 25.5[3] |
| Erlotinib | 23[4] | 10[5] | >10[6] |
| Osimertinib | 3[5] | 7.0 ± 1.0[7] | Data Not Available |
Table 2: IC50 Values of EGFR Inhibitors in MCF-7 (Breast Cancer) Cell Line
| Inhibitor | Lab/Source 1 (IC50 in µM) | Lab/Source 2 (IC50 in µM) |
| This compound | Data Not Publicly Available | Data Not Publicly Available |
| Gefitinib | Data Not Available | Data Not Available |
| Erlotinib | >20[8] | 0.04[9] |
| Osimertinib | 0.034[9] | Data Not Available |
Note: Direct comparative IC50 values for this compound are not publicly available. The tables highlight the variability in reported IC50 values for established drugs across different studies, underscoring the importance of standardized protocols and cross-laboratory validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for biochemical and cell-based assays used to determine the activity of EGFR inhibitors.
Biochemical Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
-
Reagents and Materials: Purified recombinant EGFR kinase domain, ATP, kinase buffer, substrate (e.g., a synthetic peptide), and the test compound.
-
Procedure:
-
The EGFR kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as radioactivity (³²P-ATP), fluorescence, or luminescence.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling.
-
Cell Lines: A549 (non-small cell lung cancer) and MCF-7 (breast cancer) are commonly used cell lines that express EGFR.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compound (e.g., this compound, Gefitinib, Erlotinib, or Osimertinib) for a specified period (e.g., 72 hours).
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
Understanding the underlying biological pathways and experimental procedures is essential for interpreting the activity data of EGFR inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Caption: General workflow for a cell-based proliferation (MTT) assay.
References
- 1. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EphB4 as a Novel Target for the EGFR-Independent Suppressive Effects of Osimertinib on Cell Cycle Progression in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Erlotinib vs. a miR-143-Centric Therapeutic Strategy in EGFR-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) has been a focal point for decades. Erlotinib (B232), a well-established EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in treating non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] However, the emergence of resistance and the quest for novel therapeutic avenues have led researchers to explore alternative strategies. One such avenue involves the intricate relationship between EGFR and microRNA-143 (miR-143), a known tumor suppressor.
This guide provides a head-to-head comparison of the direct EGFR inhibitor, erlotinib, with a therapeutic strategy centered on modulating miR-143. While "Egfr-IN-143" does not represent a specific therapeutic agent, this comparison will explore the downstream consequences of these two distinct approaches to attenuating EGFR-driven oncogenesis.
Mechanism of Action: A Tale of Two Strategies
Erlotinib: As a potent and selective inhibitor of the EGFR tyrosine kinase, erlotinib competitively and reversibly binds to the ATP-binding site within the intracellular domain of the receptor.[2][3] This action prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[4][5]
miR-143 Modulation: EGFR signaling has been shown to suppress the expression of miR-143, a microRNA that functions as a tumor suppressor.[1][6] A therapeutic strategy focused on miR-143 would involve artificially increasing its intracellular levels, for instance, through the use of miR-143 mimics. These mimics would then bind to the 3'-untranslated region (3'-UTR) of their target messenger RNAs (mRNAs), leading to their degradation or translational repression. Key targets of miR-143 include KRAS and other components of the MAPK and PI3K/AKT pathways, effectively dampening the very signaling cascades that EGFR activation promotes.[7][8]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for erlotinib and the observed effects of miR-143 modulation on key cancer-related cellular processes.
| Parameter | Erlotinib | Source |
| Target | EGFR Tyrosine Kinase | [1][2][3] |
| Mechanism | Reversible ATP-competitive inhibition | [2][9] |
| Indications | NSCLC, Pancreatic Cancer | [1][3] |
| Cell Line | Cancer Type | EGFR Status | Erlotinib IC50 | Source |
| HCC827 | NSCLC | Exon 19 Deletion | 4 nM | [10] |
| NCI-H3255 | NSCLC | L858R Mutation | 41 nM | [10] |
| QG56 | NSCLC | Wild-Type | 8.9 µM | [10] |
| NCI-H1975 | NSCLC | L858R + T790M | 4.3 µM | [10] |
| A549 | NSCLC | Wild-Type | 5.3 µM | [11] |
| SK-BR-3 | Breast Cancer | HER2+ | 3.98 µM | [12] |
| BT-474 | Breast Cancer | HER2+ | 5.01 µM | [12] |
| T-47D | Breast Cancer | ER+ | 9.80 µM | [12] |
| Cellular Process | Effect of miR-143 Overexpression | Source |
| Cell Proliferation | Inhibition | [6][9][13][14] |
| Apoptosis | Induction | [1][3][6][13][15] |
| Cell Migration/Invasion | Inhibition | [13] |
| Cell Cycle | G0/G1 Arrest | [9] |
Experimental Protocols: Methodologies for Comparative Analysis
To facilitate reproducible research, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of erlotinib or the impact of miR-143 modulation on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment:
-
Erlotinib: Treat cells with a serial dilution of erlotinib (e.g., 0.01 to 100 µM) for 72 hours.
-
miR-143 Mimic: Transfect cells with a miR-143 mimic or a negative control mimic using a suitable transfection reagent.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for erlotinib.
Western Blot Analysis for EGFR Signaling Pathway
This protocol is used to analyze the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Lysis: After treatment with erlotinib or transfection with a miR-143 mimic, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with erlotinib or transfect with a miR-143 mimic for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition
References
- 1. miR-143 Induces the Apoptosis of Prostate Cancer LNCap Cells by Suppressing Bcl-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of miR-143 on the apoptosis of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of erlotinib on EGFR and downstream signaling in oral cavity squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. miR-143 regulates proliferation and apoptosis of colorectal cancer cells and exhibits altered expression in colorectal cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of MIR143 on rat sarcoma signaling networks in solid tumors: A brief overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miR-143 Inhibits Cell Proliferation of Gastric Cancer Cells Through Targeting GATA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miR-143 acts as an inhibitor of migration and proliferation as well as an inducer of apoptosis in melanoma cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Upregulated microRNA-143 inhibits cell proliferation in human nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MicroRNA-143 Increases Oxidative Stress and Myocardial Cell Apoptosis in a Mouse Model of Doxorubicin-Induced Cardiac Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel EGFR T790M Inhibitors: A Comparative Guide
For researchers and drug development professionals engaged in the discovery of next-generation therapies for non-small cell lung cancer (NSCLC), the emergence of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) presents a significant challenge. The T790M mutation in the EGFR kinase domain is a primary driver of this resistance, necessitating the development of novel inhibitors that can effectively target this mutation while sparing wild-type (WT) EGFR to minimize toxicity.[1][2]
This guide provides a framework for benchmarking new chemical entities, such as the hypothetical "Egfr-IN-143," against established third-generation EGFR T790M inhibitors. By following the outlined experimental protocols and comparing the resulting data with the provided reference values, researchers can effectively evaluate the potency and selectivity of their compounds.
Comparative Efficacy of EGFR T790M Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of a cell line by 50%. A lower IC50 value indicates greater potency. For EGFR inhibitors, it is crucial to assess their activity against both the mutant (T790M) and wild-type (WT) forms of the receptor to determine their selectivity. A higher selectivity index (IC50 WT / IC50 T790M) is desirable, as it suggests a wider therapeutic window with potentially fewer side effects.
The following table summarizes the reported IC50 values for several well-characterized EGFR T790M inhibitors. A placeholder for "this compound" is included to facilitate comparison.
| Compound | EGFR T790M IC50 (nM) | EGFR WT IC50 (nM) | Selectivity Index (WT/T790M) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Osimertinib | <15 | 480 - 1865 | ~32 - 124 |
| Rociletinib (B611991) | <0.51 | 6 | ~11.8 |
| Olmutinib | 10 (in H1975 cells) | 2225 (in cells) | ~222.5 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are compiled from published literature for comparative purposes.[3][4][][6]
Experimental Protocols
To ensure consistency and reproducibility, it is recommended to follow standardized experimental protocols. Below are detailed methodologies for key in vitro and cell-based assays used to characterize EGFR inhibitors.
In Vitro Kinase Assay for IC50 Determination
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified EGFR T790M kinase domain.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against the recombinant EGFR T790M protein.
Materials:
-
Recombinant human EGFR T790M kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 or other suitable peptide substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR T790M enzyme and the peptide substrate in the kinase assay buffer to their optimal concentrations.
-
Kinase Reaction:
-
Add the diluted test compound to the wells of the assay plate.
-
Add the substrate and ATP solution to each well.
-
Initiate the kinase reaction by adding the diluted EGFR T790M enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context, providing insights into its cell permeability and activity against the target in a more physiologically relevant environment.
Objective: To evaluate the inhibitory effect of a test compound on EGFR T790M phosphorylation in a human cancer cell line.
Materials:
-
Human lung cancer cell line expressing EGFR T790M (e.g., NCI-H1975)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound) dissolved in DMSO
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot or ELISA equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed NCI-H1975 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with a serial dilution of the test compound for a specified duration (e.g., 2 hours).
-
-
EGFR Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Detection of Phospho-EGFR:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-EGFR and anti-total-EGFR antibodies. Visualize the bands using a chemiluminescent substrate.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total EGFR in the cell lysates.
-
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance values (ELISA) for phospho-EGFR and normalize to total EGFR. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.
Visualizing Key Concepts
To further aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.
Caption: EGFR signaling pathway with the T790M resistance mutation.
Caption: Experimental workflow for evaluating a novel EGFR T790M inhibitor.
References
- 1. T790M - Wikipedia [en.wikipedia.org]
- 2. oncologypro.esmo.org [oncologypro.esmo.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Specificity Profile of EGFR Inhibitors: A Comparative Guide
Disclaimer: Data for a specific inhibitor designated "Egfr-IN-143" is not publicly available in scientific literature or databases. To fulfill the request for a comparative guide, this document presents the kinase specificity profile of Afatinib , a well-characterized, second-generation EGFR inhibitor, as a representative example. The data and methodologies presented herein are based on publicly available information for Afatinib and serve as a template for the analysis of novel kinase inhibitors.
Introduction to Kinase Specificity Profiling
The clinical efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. A highly selective inhibitor preferentially binds to its intended target, minimizing off-target effects that can lead to toxicity. Kinase specificity profiling is a critical step in drug development that characterizes the interaction of an inhibitor with a broad panel of kinases (the kinome). This guide provides a comparative overview of Afatinib's specificity against various kinases, particularly different forms of the Epidermal Growth Factor Receptor (EGFR), and details the experimental protocols used to generate these profiles.
Quantitative Kinase Selectivity Profile of Afatinib
The selectivity of Afatinib has been extensively evaluated against a wide range of kinases. The following table summarizes its inhibitory potency (IC50) against wild-type (WT) and various mutant forms of EGFR, as well as other selected kinases to illustrate its broader selectivity profile. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Reference Cell Line/Assay |
| EGFR (WT) | 0.5 | Biochemical Assay |
| EGFR (L858R) | 0.4 | Biochemical Assay |
| EGFR (del E746-A750) | 0.7 | Proliferation Assay (H1650) |
| EGFR (T790M/L858R) | 10 | Proliferation Assay (H1975) |
| HER2 (ERBB2) | 14 | Biochemical Assay |
| HER4 (ERBB4) | 1 | Biochemical Assay |
| VEGFR2 | >10,000 | Biochemical Assay |
| SRC | >10,000 | Biochemical Assay |
| ABL1 | >10,000 | Biochemical Assay |
Note: IC50 values are representative and can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the kinase selectivity profile of inhibitors like Afatinib.
Biochemical Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagents: Purified recombinant kinase, fluorescently labeled ATP tracer, europium-labeled anti-tag antibody, and the test inhibitor (e.g., Afatinib) at various concentrations.
-
Procedure:
-
The kinase, tracer, and antibody are incubated together in a microplate well.
-
The test inhibitor is added to the wells in a dose-response manner.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the binding of the tracer to the kinase. Inhibition of this binding by the test compound results in a decrease in the FRET signal.
-
Data Analysis: The signal is plotted against the inhibitor concentration to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
Objective: To assess the effect of an inhibitor on the viability and proliferation of cancer cell lines harboring specific kinase mutations.
Methodology:
-
Cell Culture: Cancer cell lines with known EGFR mutations (e.g., H1975 for T790M/L858R) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test inhibitor at a range of concentrations.
-
The plates are incubated for a period of 72 hours.
-
-
Detection:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells metabolize MTT into a purple formazan (B1609692) product, which is then solubilized and its absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis: The absorbance or luminescence is plotted against the inhibitor concentration to determine the IC50 value, representing the concentration that inhibits cell proliferation by 50%.
Visualizing Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling cascade and the point of inhibition by Afatinib. EGFR activation triggers downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, which promote cell proliferation and survival. Afatinib irreversibly binds to the kinase domain of EGFR, blocking these downstream signals.
Kinase Inhibitor Specificity Profiling Workflow
The following diagram outlines the typical experimental workflow for determining the kinase specificity profile of a new chemical entity.
Independent Verification of Egfr-IN-143's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the anti-tumor activity of Egfr-IN-143, a potent epidermal growth factor receptor (EGFR) inhibitor. The performance of this compound is objectively compared with established EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—supported by experimental data from peer-reviewed studies. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development efforts.
Comparative Anti-Tumor Activity
The anti-proliferative activity of this compound and its alternatives was evaluated against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | IC50 (µM) |
| This compound (Compound 5f) | MCF-7 | 0.018 |
| A549 | 0.025 | |
| Gefitinib | A549 | ~10 - 31 |
| Erlotinib | MCF-7 | 1.2 nM (0.0012 µM) |
| A549 | ~5.3 - 23 | |
| Osimertinib | A549 | ~3 |
Note: The IC50 values for the comparator drugs are sourced from multiple studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution. The data for this compound is from a single study by Sobh et al. (2023).
Mechanism of Action: EGFR Signaling Pathway
This compound, like the other inhibitors compared, targets the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways, when constitutively activated due to EGFR mutations or overexpression, contribute to uncontrolled tumor growth. EGFR inhibitors block the tyrosine kinase activity of the receptor, thereby inhibiting these downstream signals.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-proliferative Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines.
Caption: Experimental workflow for the MTT-based cell viability assay.
Procedure:
-
Cell Seeding: Human cancer cell lines (MCF-7 and A549) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound or comparator drugs.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
Formazan Formation: The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Western Blot Analysis for EGFR Signaling
This protocol is used to assess the effect of the inhibitors on the phosphorylation status of EGFR and downstream signaling proteins.
Procedure:
-
Cell Treatment: Cells are seeded and grown to 70-80% confluency, then treated with the EGFR inhibitor at various concentrations for a specified time.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and other downstream targets like AKT and ERK.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
This protocol is employed to determine the effect of the inhibitors on cell cycle progression.
Procedure:
-
Cell Treatment: Cells are treated with the EGFR inhibitor for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Logical Framework for Drug Performance Evaluation
The evaluation of a novel anti-tumor agent like this compound follows a logical progression from in vitro characterization to potential in vivo validation.
Caption: Logical flow for assessing the anti-tumor activity of a novel inhibitor.
Conclusion
The available in vitro data indicates that this compound is a highly potent inhibitor of EGFR, demonstrating significant anti-proliferative activity against both MCF-7 and A549 cancer cell lines. Its IC50 values suggest a higher potency compared to some established EGFR inhibitors in the A549 cell line. Further independent verification, particularly through in vivo studies, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison to aid researchers in the continued evaluation of this compound as a potential anti-cancer agent.
Safety Operating Guide
Proper Disposal of Egfr-IN-143: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Egfr-IN-143, a substance categorized as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Disposal Considerations
Before handling this compound for disposal, it is crucial to be aware of its hazard profile. This information, summarized from the available Safety Data Sheet (SDS) for a closely related compound, dictates the necessary precautions and disposal methodology.
| Hazard Classification | Description | Handling and Disposal Implications |
| Acute Toxicity, Oral | Harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. Avoid contact with skin. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. Waste containers should be sealed to prevent splashing. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Waste containers should be kept closed. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
If there is a risk of generating dust or aerosols, conduct all handling within a certified chemical fume hood.
2. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including unused or expired compound, contaminated weighing paper, pipette tips, gloves, and other disposable labware, must be collected separately as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.
3. Waste Containment:
-
Use only containers that are compatible with the chemical waste. For solid waste, a robust, sealable plastic bag or container is appropriate. For liquid waste, use a shatter-resistant, leak-proof container with a secure screw-top cap.[1][2][3]
-
Ensure that waste containers are not overfilled; a general guideline is to fill to no more than 90% capacity to allow for expansion and prevent spills.[4]
-
Keep waste containers securely closed at all times, except when adding waste.[5][6]
4. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste".
-
A list of all components in the container (e.g., "this compound, DMSO, water").
-
The approximate quantities or concentrations of each component.
-
The date when the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
5. Storage:
-
Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5]
-
The SAA should be located at or near the point of waste generation and away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[1]
6. Final Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Logical relationships in this compound disposal.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. vumc.org [vumc.org]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling Egfr-IN-143
Essential Safety and Handling Guide for Egfr-IN-143
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling this compound, a potent epidermal growth factor receptor (EGFR) inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling similar potent, potentially cytotoxic small molecule enzyme inhibitors. It is imperative to treat this compound with a high degree of caution in a controlled laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and respiratory exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Nitrile gloves are required; double-gloving is recommended. Gloves should be changed immediately if they become contaminated.[1][2] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect from splashes.[1][2][3] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat with tight-fitting cuffs should be worn. For handling the neat compound, a disposable gown over the lab coat is recommended.[1][2] |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood or another suitable ventilated enclosure.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential to minimize the risk of exposure when working with this compound. The following workflow outlines the key steps from receiving the compound to its experimental use.
Detailed Methodologies
Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage or leakage.[1] Store the compound according to the supplier's instructions, typically in a cool, dry, and dark place.
Preparation of Stock Solutions:
-
Don all required PPE as listed in the table above.[1]
-
Perform all manipulations of the solid compound within a certified chemical fume hood.[1]
-
Use a dedicated set of spatulas and weighing paper.[1]
-
Carefully weigh the desired amount of this compound.
-
Dissolve the solid in an appropriate solvent, such as DMSO, as recommended by the supplier.[1]
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.[1]
Experimental Use: Prepare all subsequent dilutions from the stock solution within the fume hood to minimize the risk of aerosol generation.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing paper, pipette tips, and empty vials, should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container.[1] Depending on institutional and local regulations, these containers are often color-coded.[1]
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a sealed, shatter-resistant container labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[1] Do not mix with other chemical waste streams unless explicitly permitted by your Environmental Health and Safety (EHS) office.[1] Do not pour this waste down the drain.[3]
Decontamination: Thoroughly decontaminate all work surfaces and equipment after handling the compound. A common procedure involves cleaning with 70% ethanol (B145695) followed by a suitable detergent.[3]
PPE Removal and Hand Washing: Remove PPE in the correct order to avoid cross-contamination. After removing all PPE, wash your hands thoroughly with soap and water.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
